3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZHTZHIZXKRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366267 | |
| Record name | 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81307-09-7 | |
| Record name | 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in various synthetic applications. This guide details the experimental protocol, presents relevant data in a structured format, and illustrates the synthetic pathway.
Introduction
This compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is a derivative of vanillin. The synthesis involves a Williamson ether synthesis, a well-established and versatile method for forming ethers. In this procedure, the hydroxyl group of vanillin is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzyl halide, in this case, 4-nitrobenzyl bromide. The presence of the nitro group on the benzyl moiety makes the benzylic carbon more susceptible to nucleophilic attack.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 98-100 | Decomposes |
| This compound | C₁₅H₁₃NO₅ | 287.27 | Not specified | 480 at 760 mmHg [1] |
Note: The melting point of the final product is not consistently reported in the literature and should be determined experimentally.
Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures.[2][3]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reactants.
-
Add 4-nitrobenzyl bromide (1.1 eq) to the stirred suspension.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. One study also suggests refluxing in acetonitrile for 24 hours.[4]
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc and gradually increasing the polarity).
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Step-by-step workflow of the synthesis.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present (e.g., aldehyde C=O, aromatic C=C, ether C-O, and nitro NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Nitrobenzyl bromide is a lachrymator and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Handle all solvents in a well-ventilated area and away from ignition sources.
References
physicochemical properties of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a derivative of vanillin, is a significant organic compound primarily utilized as a precursor in the synthesis of various Schiff bases. These Schiff bases and their metal complexes are of considerable interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, offering valuable data and methodologies for researchers in the field.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 81307-09-7 | [1] |
| Molecular Formula | C₁₅H₁₃NO₅ | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| Boiling Point | 480 °C at 760 mmHg | |
| Density | 1.296 g/cm³ | |
| Flash Point | 214.1 °C | |
| Appearance | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are available on platforms like SpectraBase, the following provides an overview of the expected spectral characteristics.
| Spectroscopy | Description |
| ¹H NMR | Expected signals would include singlets for the methoxy and methylene protons, an aldehyde proton singlet, and multiplets for the aromatic protons on both benzene rings. |
| ¹³C NMR | The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, the methylene carbon, and the aromatic carbons. |
| Infrared (IR) | Characteristic absorption bands would be observed for the C=O stretching of the aldehyde, C-O-C stretching of the ether linkages, and N-O stretching of the nitro group. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Note: Specific spectral data can be accessed via SpectraBase for detailed analysis.[2]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on established methods for similar etherification reactions.
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Crystallographic Analysis
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile. The crystallographic data reveals a dihedral angle of 4.95 (8)° between the vanillin and nitrobenzene rings, with the crystal packing stabilized by weak intermolecular C—H⋯O interactions.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the role of this compound as a precursor to biologically active Schiff bases.
Caption: Synthesis workflow for this compound.
Caption: Formation of Schiff bases and their potential biological applications.
Biological Significance
While this compound itself is not extensively studied for its biological effects, its primary importance lies in its role as a versatile precursor for the synthesis of Schiff bases. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities.[3][4][5] The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their therapeutic potential.[6]
The synthesized Schiff bases from this particular aldehyde are valuable candidates for screening for various biological activities, including:
-
Antimicrobial Activity: Many Schiff bases have demonstrated potent antibacterial and antifungal properties.[3]
-
Anticancer Activity: Schiff bases and their metal complexes have been investigated as potential anticancer agents.[6]
-
Anti-inflammatory and Antioxidant Properties: Certain Schiff base derivatives have shown promise as anti-inflammatory and antioxidant agents.[7]
The diverse biological potential of the resulting Schiff bases makes this compound a compound of high interest for drug discovery and development programs.
References
- 1. 3-METHOXY-4-(P-NITROBENZYLOXY)BENZALDEHYDE | 81307-09-7 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 6. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsirjournal.com [jsirjournal.com]
An In-depth Technical Guide to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a vanillin derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological data for this specific molecule is limited in publicly accessible literature, this guide also explores the well-documented therapeutic potential and relevant signaling pathways of structurally related vanillin and benzyloxybenzaldehyde derivatives. This information is intended to provide a strong foundation for researchers investigating this and similar compounds for the development of novel therapeutics.
Chemical Identity and Structure
Chemical Name: this compound
Synonyms: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde
CAS Number: 81307-09-7
Molecular Formula: C₁₅H₁₃NO₅
Molecular Weight: 287.27 g/mol
Chemical Structure:
Physicochemical and Crystallographic Data
A summary of the known physicochemical and crystallographic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Physical State | Solid | |
| Boiling Point | 480°C at 760 mmHg | [1] |
| Density | 1.296 g/cm³ | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a=13.743(3) Å, b=12.526(3) Å, c=16.384(3) Å | [2] |
| Dihedral Angle | The vanillin group and the nitrobenzene ring make a dihedral angle of 4.95 (8)°. | [2] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from peer-reviewed literature.[2]
Materials and Reagents
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-(Bromomethyl)-4-nitrobenzene
-
Pyridine
-
Anhydrous acetonitrile
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-hydroxy-3-methoxybenzaldehyde (1.52 g) in 100 ml of anhydrous acetonitrile.
-
Addition of Reagents: To a separate 50 ml of anhydrous acetonitrile, add 10 mmol of 1-(bromomethyl)-4-nitrobenzene (2.16 g) and 10 mmol of pyridine (0.79 g).
-
Reaction Execution: Add the solution from step 2 dropwise to the solution from step 1 over a period of 30 minutes with continuous stirring.
-
Reflux: Once the addition is complete, reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the resulting mixture into 100 ml of ice-water to precipitate the crude product.
-
Purification: Isolate the yellow precipitate by filtration and recrystallize it from acetonitrile.
-
Drying: Dry the purified product in a vacuum oven to yield pure this compound.
Synthesis Workflow Diagram
Potential Applications in Drug Development and Relevant Signaling Pathways
While direct pharmacological studies on this compound are not extensively reported, its structural backbone as a vanillin derivative suggests potential therapeutic applications based on the known bioactivities of related compounds. Vanillin and its derivatives, including Schiff bases, have been widely investigated for their roles in various disease models.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer properties.[3] Studies on similar compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.
Relevant Signaling Pathways:
-
NF-κB Pathway: Vanillin has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and is constitutively active in many cancers.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in cancer progression that has been shown to be modulated by vanillin derivatives.[4]
-
STAT3–HIF-1α Pathway: Some vanillin derivatives have been found to inhibit the STAT3–HIF-1α signaling pathway, which is involved in tumor metastasis under hypoxic conditions.[5]
Neuroprotective Effects
Vanillin and its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[6] Their antioxidant properties and ability to inhibit acetylcholinesterase and β-amyloid peptide aggregation are key areas of investigation.[6]
Antimicrobial Activity
Schiff bases derived from vanillin have shown promising antibacterial and antifungal activities.[7] The imine group in Schiff bases is often crucial for their biological activity, and these compounds represent a viable scaffold for the development of new antimicrobial agents.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for further investigation in drug discovery. While direct biological data is sparse, the extensive research on related vanillin and benzyloxybenzaldehyde derivatives provides a strong rationale for exploring its efficacy in oncology, neurodegenerative diseases, and infectious diseases. The experimental protocols and consolidated data in this guide are intended to facilitate such future research endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Due to the limited availability of published experimental spectra, this document combines available experimental data with predicted spectroscopic information to serve as a valuable resource for researchers. The guide includes detailed experimental protocols for the synthesis and general protocols for spectroscopic analysis, presented alongside clearly structured data tables and a logical workflow diagram for structural characterization.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from vanillin and 4-nitrobenzyl bromide.
Experimental Protocol: Synthesis
The synthesis of the title compound was reported by Li and Chen (2008) in their work on the crystal structure of the molecule.[1] The following protocol is based on their reported method:
A solution of vanillin (1.52 g, 10 mmol) in acetonitrile (30 ml) is prepared. To this solution, potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred at room temperature. Subsequently, a solution of 4-nitrobenzyl bromide (2.16 g, 10 mmol) in acetonitrile (20 ml) is added dropwise to the suspension over a period of 30 minutes. The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours under a nitrogen atmosphere.
After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then evaporated from the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization. For the purpose of obtaining single crystals for X-ray analysis, slow evaporation of an acetonitrile solution of the compound can be employed.[1]
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The ATR-IR spectrum of this compound has been reported on SpectraBase.
Table 1: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (methoxy and methylene) |
| ~2830 & ~2730 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1685 | Strong | C=O Stretch (Aldehyde) |
| ~1595, ~1485 | Medium-Strong | Aromatic C=C Stretch |
| ~1520, ~1345 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro group) |
| ~1260, ~1020 | Strong | C-O Stretch (Ether) |
Source: ATR-IR Spectrum from SpectraBase.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehyde-H |
| ~8.25 | d | 2H | Aromatic-H (ortho to NO₂) |
| ~7.65 | d | 2H | Aromatic-H (meta to NO₂) |
| ~7.45 | dd | 1H | Aromatic-H (ortho to CHO, meta to OMe) |
| ~7.40 | d | 1H | Aromatic-H (ortho to CHO, ortho to OCH₂) |
| ~7.00 | d | 1H | Aromatic-H (meta to CHO, ortho to OMe) |
| ~5.30 | s | 2H | O-CH₂-Ar |
| ~3.90 | s | 3H | O-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | C=O (Aldehyde) |
| ~153.0 | Aromatic C-O |
| ~150.0 | Aromatic C-O |
| ~147.5 | Aromatic C-NO₂ |
| ~144.0 | Aromatic C-CH₂ |
| ~131.0 | Aromatic C-CHO |
| ~128.0 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~124.0 | Aromatic CH |
| ~114.0 | Aromatic CH |
| ~111.0 | Aromatic CH |
| ~71.0 | O-CH₂-Ar |
| ~56.0 | O-CH₃ |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not currently available in public databases. However, the expected fragmentation pattern can be predicted based on the molecular structure. The molecular weight of the compound is 287.26 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 287.
-
Loss of NO₂: A fragment corresponding to the loss of a nitro group (M - 46) may be observed at m/z = 241.
-
Cleavage of the benzylic ether bond: Cleavage of the C-O bond between the benzylic carbon and the oxygen can lead to two prominent fragments:
-
A fragment at m/z = 135, corresponding to the 4-nitrobenzyl cation.
-
A fragment at m/z = 151, corresponding to the 3-methoxy-4-oxybenzaldehyde radical cation.
-
-
Loss of the formyl group: A fragment corresponding to the loss of the CHO group (M - 29) from the molecular ion may be observed at m/z = 258.
Experimental Methodologies
The following are general experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
A sample of the compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10 mg/mL. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Mass Spectrometry
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry is a suitable technique. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like this compound follows a logical workflow where each spectroscopic technique provides complementary information.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its successful synthesis in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is achieved through the reaction of vanillin with 4-nitrobenzyl bromide. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of vanillin, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion.
Diagram of the Core Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Starting Materials and Reagents
The primary starting materials for this synthesis are readily available commercial compounds.
| Starting Material/Reagent | Chemical Structure | Molar Mass ( g/mol ) | Key Role |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 152.15 | Phenolic precursor | |
| 4-Nitrobenzyl bromide | 216.03 | Alkylating agent | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| Dimethylformamide (DMF) | 73.09 | Solvent | |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Solvent |
Experimental Protocols
Two primary protocols have been identified from analogous syntheses, providing flexibility in solvent and reaction conditions.
Protocol 1: Synthesis in Dimethylformamide (DMF)
This protocol is adapted from the synthesis of the closely related compound, 4-(4-nitrobenzyloxy)benzaldehyde[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add dry dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water to yield the crude product. Further purification can be achieved by recrystallization from a hexane/toluene mixture or by column chromatography on silica gel using a hexane/EtOAc eluent. A yield of approximately 74% can be expected[1].
Protocol 2: Synthesis in Acetonitrile
This protocol is based on the reported synthesis of the target molecule[2].
-
Reaction Setup: Combine vanillin (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), and a suitable base (e.g., potassium carbonate, 1.5 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add acetonitrile to the flask.
-
Reaction Conditions: Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After cooling, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by recrystallization, likely from an acetonitrile solution, to obtain crystalline this compound[2].
Diagram of the Experimental Workflow
Caption: Comparative experimental workflows for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the expected product.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Vanillin | 152.15 | 81-83 | White to pale yellow crystalline solid |
| 4-Nitrobenzyl bromide | 216.03 | 98-100 | Yellowish crystalline solid |
| This compound | 287.26 | Not explicitly reported, but expected to be a solid | Expected to be a solid, likely yellow[1] |
Note: The yield for the synthesis of the analogous 4-(4-nitrobenzyloxy)benzaldehyde was reported to be 74%[1]. A similar yield can be anticipated for the target molecule under optimized conditions.
Conclusion
The synthesis of this compound from vanillin and 4-nitrobenzyl bromide is a straightforward and efficient process based on the Williamson ether synthesis. The provided protocols offer reliable methods for obtaining this valuable compound. Researchers should select the protocol that best fits their laboratory capabilities and solvent preferences. Standard purification techniques are sufficient to obtain a product of high purity suitable for further applications in drug discovery and materials science.
References
molecular weight and formula of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a significant intermediate in synthetic organic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Core Compound Properties
This compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is a derivative of vanillin.[1][2] Its chemical structure incorporates a methoxy group and a 4-nitrobenzyloxy substituent on the benzaldehyde ring, making it a valuable precursor for the synthesis of more complex molecules, particularly Schiff bases which have applications in mimicking proteins and enzymes.[1][3]
| Identifier | Value |
| Molecular Formula | C15H13NO5[1][2][4] |
| Molecular Weight | 287.27 g/mol |
| CAS Number | 81307-09-7[4] |
| Boiling Point | 480°C at 760 mmHg[4] |
| Density | 1.296 g/cm³[4] |
| Flash Point | 214.1°C[4] |
| Refractive Index | 1.615[4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 4-nitrobenzyl bromide. The following protocol is based on established synthetic methods.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
4-nitrobenzyl bromide
-
Pyridine
-
Anhydrous acetonitrile
-
Ice-water
Procedure:
-
A solution of 3-hydroxy-4-methoxybenzaldehyde (10 mmol) in anhydrous acetonitrile (100 ml) is prepared.
-
A solution of 1-(bromomethyl)-4-nitrobenzene (10 mmol) and pyridine (10 mmol) in anhydrous acetonitrile (50 ml) is prepared.
-
The isovanillin solution is added dropwise to the 1-(bromomethyl)-4-nitrobenzene solution over a period of 30 minutes.
-
The resulting mixture is refluxed for 24 hours under a nitrogen atmosphere.[3]
-
After reflux, the solvent is removed under reduced pressure.
-
The resulting mixture is then poured into ice-water (100 ml), which causes the product to precipitate.
-
The yellow precipitate is isolated, recrystallized from acetonitrile, and dried in a vacuum to yield the pure compound.[3]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Research and Drug Development
While direct involvement in signaling pathways for this compound is not extensively documented, its role as a precursor for Schiff bases is of significant interest.[1][3] Schiff bases are known for their wide range of biological activities and are investigated for their potential as therapeutic agents.
Furthermore, related nitrobenzaldehyde derivatives are utilized as key intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents, and in the formulation of specialty chemicals and dyes.[5] The presence of the nitro group and the overall molecular architecture of this compound suggest its potential as a scaffold in the development of novel compounds with biological activity. The methoxy functional group, as seen in derivatives of resveratrol, can play a role in modulating inflammatory responses through signaling pathways like MAPK and NF-κB, although this specific activity has not been confirmed for the title compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxy-4-(4-nitro-benz-yloxy)-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in the preparation of various biologically active compounds, including Schiff bases. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This document details the probable synthetic pathway, experimental protocols derived from analogous reactions, and relevant quantitative data.
Synthetic Pathway Overview
The most viable and commonly employed route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide), displacing the halide and forming the desired ether linkage.
Caption: General Williamson Ether Synthesis Pathway.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from vanillin and 4-nitrobenzyl bromide.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillin (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-nitrobenzyl bromide (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Caption: Experimental Workflow for the Synthesis.
Quantitative Data
Quantitative data for the synthesis of the title compound is not extensively reported. However, based on analogous Williamson ether syntheses of similar aromatic aldehydes, the following table summarizes expected and reported values for key reaction parameters.
| Parameter | Value/Range | Source/Analogy |
| Yield | 85-95% | Analogous reactions suggest high yields are achievable under optimized conditions.[1] |
| Reaction Time | 12 - 24 hours | A 24-hour reflux period has been mentioned for a similar synthesis.[3] Shorter times may be possible with optimization. |
| Reaction Temperature | Reflux (Solvent dependent) | Typically, the boiling point of the solvent used (e.g., Acetone: 56°C, Acetonitrile: 82°C). |
| Molar Ratio (Vanillin:Base:Halide) | 1 : 1.5-2.0 : 1.0-1.2 | Excess base is commonly used to ensure complete deprotonation of the phenol. A slight excess of the alkylating agent can drive the reaction to completion. |
Safety Considerations
-
4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents such as acetone, acetonitrile, and dichloromethane are flammable and/or volatile. Appropriate safety precautions should be taken to avoid ignition sources and inhalation.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient method. By utilizing readily available starting materials like vanillin and 4-nitrobenzyl bromide, this key intermediate can be produced in high yields. The provided experimental protocol, based on established chemical principles and analogous reactions, offers a solid foundation for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions, such as solvent choice, base, and temperature, may lead to improved yields and shorter reaction times.
References
Methodological & Application
Synthesis of Schiff Bases from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of Schiff bases derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the azomethine group and the potential for diverse biological activities. The protocols outlined below are based on established methods for Schiff base synthesis and are adapted for the specific precursor, this compound.
Introduction
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are versatile ligands that form stable complexes with a wide range of metal ions. The synthesis of Schiff bases from this compound introduces a nitro-functionalized aromatic moiety, which can impart unique electronic and biological properties to the resulting compounds. These derivatives are of particular interest for their potential applications as antimicrobial and anticancer agents. The nitro group can participate in various biological redox processes, potentially leading to enhanced therapeutic efficacy.
Synthesis of the Precursor: this compound
The synthesis of Schiff bases begins with the preparation of the aldehyde precursor, this compound. This can be achieved through the Williamson ether synthesis, reacting vanillin with 4-nitrobenzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanillin (3-methoxy-4-hydroxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of vanillin (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Characterization Data for this compound: Spectroscopic data for this compound is available and can be used to confirm the identity and purity of the synthesized precursor.
General Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. Both conventional heating (reflux) and microwave-assisted methods can be employed.
Conventional Synthesis Protocol (Reflux)
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of the primary amine (1.0 eq) in absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.
Microwave-Assisted Synthesis Protocol
Materials:
-
This compound
-
Primary amine
-
Ethanol
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by filtration if it precipitates or by removal of the solvent followed by recrystallization.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| Melting Point | Sharp melting point indicates a pure compound. |
| FT-IR Spectroscopy | Appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹. Disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. |
| ¹H NMR Spectroscopy | Appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the aldehyde and amine moieties will be present. |
| ¹³C NMR Spectroscopy | Appearance of a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base. |
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
The presence of the azomethine group is often crucial for the antimicrobial properties of Schiff bases. The nitro group in the synthesized compounds may further enhance this activity.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar plates.
-
Add a known concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Anticancer Activity
Schiff bases containing nitro groups have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Workflow for Schiff Base Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application screening of Schiff bases.
Proposed Anticancer Mechanism of Action
Caption: A proposed signaling pathway for the anticancer activity of nitro-containing Schiff bases.
Catalytic Applications of Schiff Bases Derived from Vanillin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Schiff bases derived from vanillin and its analogs as catalysts in key organic transformations. The unique structural features of these ligands, originating from a readily available and biocompatible source, make them highly effective in a range of catalytic applications, including carbon-carbon bond formation and oxidation reactions.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Schiff base complexes of palladium derived from vanillin analogs have demonstrated significant catalytic activity in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The Schiff base ligand stabilizes the palladium center and facilitates the catalytic cycle.
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| HapbamPd | Iodobenzene | Phenylboronic acid | Et₃N | DMA | 100 | 12 | 94 | [1] |
| HapFbamPd | Iodobenzene | Phenylboronic acid | Et₃N | DMA | 100 | 12 | 99 | [1] |
Hapbam = Schiff base derived from 2-hydroxy-4-methoxybenzophenone and 2-aminophenol HapFbam = Schiff base derived from 2-hydroxy-4-methoxy-3-fluorobenzophenone and 2-aminophenol
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) Schiff base complex (e.g., HapbamPd or HapFbamPd) (1 mol%)
-
Aryl halide (e.g., iodobenzene) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Base (e.g., triethylamine, Et₃N) (2.4 mmol)
-
Solvent (e.g., N,N-dimethylacetamide, DMA) (10 mL)
-
Round-bottom flask or reaction carousel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatograph (GC) for reaction monitoring
Procedure for Catalyst Synthesis (Example: HapbamPd):
-
Dissolve the Schiff base ligand (Hapbam, 5 mmol) in hot ethanol (20 mL) in a round-bottomed flask.[1]
-
In a separate flask, dissolve palladium(II) acetate (2.5 mmol) in hot ethanol (40 mL).[1]
-
Add the palladium(II) acetate solution to the ligand solution.
-
Stir and reflux the mixture for 5 hours, during which a green solid will form.[1]
-
Isolate the solid product by gravity filtration, wash with ice-cold ethanol, and air dry at room temperature.
-
The solid product can be recrystallized from chloroform to yield yellow crystals.[1]
General Procedure for Suzuki-Miyaura Coupling Reaction:
-
To a Radley's 12-placed reaction carousel tube or a round-bottom flask, add the palladium(II) Schiff base catalyst (1 mol%), aryl halide (1 mmol), arylboronic acid (1.2 mmol), and triethylamine (2.4 mmol).[1]
-
Add the solvent (DMA, 10 mL) to the mixture.[1]
-
Purge the reaction vessel with nitrogen.
-
Heat the reaction mixture to 100°C and reflux for the specified time (e.g., 12 hours).[1]
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the percent conversion of the aryl halide.[1]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential antimicrobial agents using 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a key starting material. This document outlines the synthesis of the benzaldehyde precursor, followed by its conversion into chalcones, Schiff bases, and triazole derivatives, classes of compounds renowned for their antimicrobial properties. Representative antimicrobial activity data for structurally similar compounds are provided to guide research and development efforts.
Synthesis of the Starting Material: this compound
The precursor, this compound, can be synthesized from vanillin and a 4-nitrobenzyl halide via the Williamson ether synthesis.
Experimental Protocol:
-
Materials: Vanillin, 4-nitrobenzyl bromide, potassium carbonate (K₂CO₃), acetone, dimethylformamide (DMF).
-
Procedure:
-
To a solution of vanillin (1 equivalent) in a mixture of acetone and DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Synthesis Workflow:
Caption: Williamson ether synthesis of the starting material.
Synthesis of Antimicrobial Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of antimicrobial agents. They can be synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.
Experimental Protocol:
-
Materials: this compound, a substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone), sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from ethanol.
-
Chalcone Synthesis Workflow:
Caption: General workflow for antimicrobial chalcone synthesis.
Representative Antimicrobial Activity of Structurally Similar Chalcones:
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | Staphylococcus aureus | 10 - 18 | Not specified | [1] |
| Escherichia coli | 10 - 18 | Not specified | [1] |
Synthesis of Antimicrobial Schiff Bases
Schiff bases, containing an imine or azomethine group, are another important class of compounds with a broad spectrum of biological activities, including antimicrobial effects.
Experimental Protocol:
-
Materials: this compound, a primary amine (e.g., aniline, p-toluidine), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent.
-
Schiff Base Synthesis Workflow:
Caption: Workflow for antimicrobial Schiff base synthesis.
Representative Antimicrobial Activity of Structurally Similar Schiff Bases:
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff bases of 4-methoxybenzaldehyde | Staphylococcus aureus | >1000 | [2] |
| Escherichia coli | >1000 | [2] | |
| Schiff bases of nitrobenzaldehyde | Staphylococcus aureus | 10 - 18 (Zone of Inhibition in mm) | [3] |
Synthesis of Antimicrobial Triazole Derivatives
Triazoles are a class of heterocyclic compounds that are prominent in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial effects. A common route to 1,2,3-triazoles is through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.
Experimental Protocol (Two-Step Synthesis):
Step 1: Synthesis of 4-(Azidomethyl)-1-nitro-2-methoxybenzene
-
Materials: 4-Nitrobenzyl bromide, sodium azide (NaN₃), DMF.
-
Procedure:
-
Dissolve 4-nitrobenzyl bromide (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide.
-
Step 2: Synthesis of the 1,2,3-Triazole Derivative
-
Materials: 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (prepared from vanillin and propargyl bromide), 4-(azidomethyl)-1-nitro-2-methoxybenzene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.
-
Procedure:
-
Dissolve 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and 4-(azidomethyl)-1-nitro-2-methoxybenzene (1 equivalent) in a mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Triazole Synthesis Workflow:
References
Application Notes and Protocols: 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a Precursor for Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a key precursor in the synthesis of chalcone derivatives with potential anticancer activity. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[3][4] this compound is a valuable precursor in this context, offering a scaffold that can be readily functionalized to generate a diverse library of chalcone analogues for anticancer drug discovery. The presence of methoxy and nitro functional groups can influence the electronic properties and biological activity of the resulting chalcones.[2]
Synthesis of Chalcone Derivatives
The primary method for synthesizing chalcones from this compound is the base-catalyzed Claisen-Schmidt condensation.[3][4] This reaction involves the condensation of the aldehyde with a substituted acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute solution)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)
-
Magnetic stirrer
-
Mortar and Pestle (for solvent-free approach)
Procedure (Conventional Method):
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound and 0.01 mol of the substituted acetophenone in 10 mL of rectified spirit.[5]
-
Slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the stirred mixture.[5]
-
Maintain the reaction temperature between 20-25°C using a water bath.[5]
-
Continue stirring vigorously for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
After completion, pour the reaction mixture into a beaker containing crushed ice.[4]
-
Neutralize the mixture with dilute HCl to precipitate the crude chalcone.[4][5]
-
Filter the precipitate, wash with cold water, and dry.[5]
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[4]
Procedure (Solvent-Free Grinding Method):
-
Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH pellets into a mortar.[4]
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes, during which the mixture will form a paste.[4][6]
-
Transfer the paste to a beaker containing crushed ice and water.
-
Neutralize with dilute HCl and filter the resulting precipitate.
-
Wash the precipitate with cold water, dry, and recrystallize from hot ethanol.
Characterization:
The synthesized chalcone derivatives should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure.[3]
Anticancer Activity and Mechanism of Action
Chalcone derivatives synthesized from precursors like this compound have been shown to exhibit significant anticancer activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.[1]
One exemplary study on a structurally related nitro-substituted chalcone, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated potent anti-tumor effects in esophageal cancer cells.[7] The study revealed that this compound inhibits cell proliferation in a dose- and time-dependent manner.[7] The underlying mechanism was found to involve the stimulation of reactive oxygen species (ROS) accumulation, which in turn triggers apoptosis.[1][7]
Quantitative Data: In Vitro Cytotoxicity of a Representative Nitro-Chalcone
The following table summarizes the IC50 values of the representative anticancer chalcone, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), against two esophageal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 4.97 | [7] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | 9.43 | [7] |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of the synthesized chalcone derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., KYSE-450, Eca-109)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Synthesized chalcone derivatives dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by the synthesized chalcones.
Materials:
-
Cancer cells
-
Synthesized chalcone derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the synthesized chalcone derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: General synthetic scheme for chalcone derivatives.
Caption: Workflow for chalcone synthesis and purification.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]
- 3. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases via the condensation reaction of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with various primary amines. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting antibacterial, antifungal, and antitumor activities.[1][2] The provided protocol is based on established methods for the synthesis of imines from aromatic aldehydes.[3][4][5] This application note includes a general reaction scheme, a detailed experimental protocol, a table of expected yields with different classes of primary amines, and guidance on the characterization of the final products.
Introduction
The formation of an imine or azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde is a fundamental reaction in organic synthesis. The resulting Schiff bases are valuable intermediates and are of significant interest due to their diverse biological activities. The specific aldehyde, this compound, serves as a key precursor, incorporating structural motifs that can be exploited in the design of novel therapeutic agents.[1][6] The presence of the nitro group can be useful for further chemical modifications. This protocol outlines a robust and reproducible method for the synthesis of a library of Schiff bases from this precursor.
Reaction Scheme
The general reaction for the condensation of this compound with a primary amine is depicted below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol
This protocol describes a general procedure for the condensation reaction. Optimization of reaction time and temperature may be necessary for specific primary amines.
Materials:
-
This compound
-
Selected primary amine (aliphatic or aromatic)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product, if precipitated, can be collected by filtration using a Büchner funnel.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base can be obtained by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]
-
Dry the final product under vacuum.
Data Presentation: Expected Yields and Reaction Conditions
The following table summarizes the expected yields and reaction conditions for the condensation of substituted aromatic aldehydes with various primary amines, based on literature precedents. These values can serve as a guideline for the synthesis with this compound.
| Primary Amine Type | Example Amine | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Aromatic | Aniline | Ethanol | Acetic Acid | 2 - 4 | 85 - 95 |
| p-Toluidine | Ethanol | None | 3 - 5 | 80 - 90 | |
| p-Anisidine | Ethanol | Acetic Acid | 2 - 4 | 88 - 98 | |
| Aliphatic | Benzylamine | Ethanol | None | 4 - 6 | 75 - 85 |
| Cyclohexylamine | Ethanol | None | 4 - 6 | 70 - 80 | |
| Functionalized | 2-Aminophenol | Ethanol | Acetic Acid | 3 - 5 | 82 - 92 |
| 4-Aminobenzoic acid | Ethanol | Acetic Acid | 4 - 6 | 78 - 88 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The presence of the bulky nitrobenzyloxy group may influence reaction rates and yields.
Characterization
The synthesized Schiff bases can be characterized by standard spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.
-
¹³C NMR: The imine carbon atom will show a characteristic signal in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the Schiff bases.
Caption: General experimental workflow for Schiff base synthesis.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of corrosion inhibitors derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This key intermediate is instrumental in the development of Schiff base compounds that have demonstrated significant efficacy in preventing the corrosion of metals, particularly mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Schiff bases, compounds containing an azomethine group (-C=N-), are particularly effective due to the presence of heteroatoms (N, O) and π-electrons, which facilitate their adsorption onto metal surfaces, forming a protective barrier.[1][2][3]
This compound serves as a crucial precursor for synthesizing advanced Schiff base corrosion inhibitors. Its molecular structure provides a versatile platform for creating complex inhibitors with enhanced performance. The synthesis typically involves the condensation of this aldehyde with various primary amines to yield the corresponding Schiff bases.[4]
Synthesis of the Precursor: this compound
The foundational step is the synthesis of the aldehyde precursor. This is typically achieved through a Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1-(Bromomethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Nitrogen gas (N₂)
Procedure:
-
To a solution of vanillin (1.52 g, 10 mmol) in anhydrous acetonitrile (100 ml), add potassium carbonate (1.38 g, 10 mmol).
-
Add a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) in acetonitrile (50 ml) dropwise to the mixture over 30 minutes.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like acetonitrile to yield pale-yellow crystals of this compound.[4]
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Synthesis of Schiff Base Corrosion Inhibitors
The synthesized this compound is then used to prepare Schiff base inhibitors through condensation with a primary amine. The following is a general protocol.
Experimental Protocol: General Synthesis of a Schiff Base Inhibitor
Materials:
-
This compound
-
A selected primary amine (e.g., 4-aminoantipyrine, p-phenylenediamine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (10 mmol) in 50 ml of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the chosen primary amine (10 mmol) in 50 ml of ethanol.
-
Add the ethanolic solution of the primary amine to the aldehyde solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 3-4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash it several times with cold ethanol to remove unreacted starting materials, and then dry it in a desiccator.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.[1]
Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) peak in the FT-IR spectrum and the corresponding signals in ¹H NMR and ¹³C NMR spectra.
Evaluation of Corrosion Inhibition Performance
The efficacy of the synthesized Schiff base as a corrosion inhibitor is evaluated using various electrochemical and gravimetric methods.
Experimental Protocol: Weight Loss Method
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution (corrosive medium)
-
Synthesized Schiff base inhibitor at various concentrations
-
Acetone
-
Emery paper of different grades
Procedure:
-
Mechanically polish the mild steel coupons with emery paper, degrease them with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the synthesized inhibitor.
-
Maintain the immersion for a specified period (e.g., 1, 5, 10, 24 hours) at a constant temperature (e.g., 303 K).[5]
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Experimental Protocol: Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode: Mild steel coupon
-
Counter electrode: Platinum foil
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Procedure (Potentiodynamic Polarization):
-
Immerse the three-electrode setup in the corrosive medium (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments.
-
Calculate the inhibition efficiency using:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
-
-
Quantitative Data Summary
The following tables summarize the performance of Schiff base corrosion inhibitors derived from related benzaldehyde precursors. This data provides an expected performance range for inhibitors synthesized from this compound.
Table 1: Inhibition Efficiency of Various Schiff Base Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Method | Reference |
| 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1) | Mild Steel | 1 M HCl | 0.327 | >95 | [6] | |
| 2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol (SB-2) | Mild Steel | 1 M HCl | 0.327 | >95 | [6] | |
| (3-nitrobenzaldehyde)-4-phenylthiosemicarbazone (3N-4P) | Mild Steel | 1 M HCl | 5 | >90 (at 303 K) | Weight Loss | [5] |
| 4-hydroxy-3-methoxybenzaldehyde (HMD) | Low Carbon Steel | 1 M H₂SO₄ | 0.049 M | 96.6 | Weight Loss | [7] |
| 4-hydroxy-3-methoxybenzaldehyde (HMD) | Low Carbon Steel | 1 M HCl | 0.049 M | 92.5 | Weight Loss | [7] |
| 4-methoxybenzyl amine and hydrazide derivatives | Mild Steel | 1.0 M HCl | 5.0 | 97.7 | [8] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthesis and proposed mechanism of action for the corrosion inhibitors.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment [pccc.icrc.ac.ir]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
experimental procedure for synthesizing fluorescent probes from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel fluorescent probes derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Detailed experimental protocols for a two-step synthesis, involving the reduction of a nitro group followed by a Knoevenagel condensation, are presented. Furthermore, this guide includes protocols for the characterization of the photophysical properties of the synthesized probes and their application in cellular imaging. The information herein is intended to enable researchers to synthesize and utilize these novel fluorescent probes for various applications in biological research and drug development.
Introduction
Fluorescent probes are indispensable tools in modern biological and biomedical research. They allow for the visualization and quantification of specific molecules, ions, and cellular structures with high sensitivity and spatiotemporal resolution. The development of novel fluorescent probes with tailored properties is crucial for advancing our understanding of complex biological processes and for the development of new diagnostic and therapeutic agents.
The starting material, this compound, provides a versatile scaffold for the synthesis of fluorescent probes. The presence of the benzaldehyde group allows for the facile introduction of a variety of fluorogenic moieties through reactions such as the Knoevenagel condensation. The methoxy and benzyloxy substituents can influence the photophysical properties of the resulting probes. The nitro group, while a fluorescence quencher, can be readily converted to an amino group, which can serve as an electron-donating group to enhance fluorescence or as a reactive handle for further functionalization.
This document outlines a synthetic strategy to produce two potential fluorescent probes from the starting material:
-
Probe 1 (FP-CN): A styryl-type dye synthesized by condensation with malononitrile.
-
Probe 2 (FP-COOEt): A coumarin-like probe synthesized by condensation with ethyl cyanoacetate.
Synthetic Pathway
The synthesis of the target fluorescent probes is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the selective reduction of the nitro group to an amine, followed by a Knoevenagel condensation with an active methylene compound.
The Pivotal Role of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde in the Genesis of Novel Organic Materials
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a versatile aromatic aldehyde, is emerging as a critical precursor in the synthesis of a diverse array of novel organic materials. Its unique molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a nitrophenyl ether moiety, provides a robust platform for the construction of complex molecules with tailored functionalities. This document outlines key applications and detailed experimental protocols for the utilization of this compound in the preparation of innovative Schiff bases and Metal-Organic Frameworks (MOFs), highlighting their potential in corrosion inhibition and advanced material science. While direct applications are still under exploration, the methodologies presented here are based on well-established procedures for structurally analogous compounds.
Application 1: Synthesis of Schiff Bases as Corrosion Inhibitors
Schiff bases derived from benzaldehyde analogues have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments.[1] The imine nitrogen and other heteroatoms in the Schiff base structure can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. The presence of the nitro group in the precursor can further enhance this protective effect.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol is adapted from the synthesis of Schiff bases from 3-hydroxy-4-methoxybenzaldehyde.[1]
Materials:
-
This compound
-
4-Chloro-3-nitroaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (10 mmol) of 4-chloro-3-nitroaniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.
Expected Characterization Data
The following table summarizes the expected characterization data for the synthesized Schiff base, based on analogous compounds.[1]
| Parameter | Expected Value |
| Appearance | Yellow crystalline solid |
| Yield | > 80% |
| Melting Point | 150-160 °C |
| FT-IR (cm⁻¹) | ~1620 (C=N, imine), ~1520 & ~1340 (NO₂, nitro) |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), aromatic protons |
| ¹³C NMR (δ, ppm) | ~160 (-CH=N-), aromatic carbons |
Application 2: Precursor for Metal-Organic Frameworks (MOFs)
The aldehyde functionality of this compound can be further modified, for instance, through oxidation to a carboxylic acid. This resulting ligand can then be used to synthesize Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[2][3][4]
Experimental Protocol: Synthesis of a Representative MOF
This protocol is a general representation based on solvothermal methods for MOF synthesis.[2]
Part A: Ligand Synthesis (Oxidation of Aldehyde)
-
Disperse this compound in an appropriate solvent.
-
Add a suitable oxidizing agent (e.g., potassium permanganate) under controlled temperature.
-
After the reaction is complete, quench the reaction and acidify the mixture to precipitate the carboxylic acid ligand.
-
Filter, wash, and dry the resulting ligand.
Part B: MOF Synthesis (Solvothermal Method)
-
In a Teflon-lined autoclave, dissolve the synthesized carboxylic acid ligand and a metal salt (e.g., copper nitrate) in a solvent mixture (e.g., DMF/ethanol/water).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for 24-72 hours.
-
After cooling to room temperature, the crystalline MOF product is collected by filtration.
-
Wash the product with fresh solvent to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove solvent molecules from the pores.
Expected Material Properties
The properties of the resulting MOF will depend on the specific metal and ligand used. The table below provides a general overview of expected properties for a copper-based MOF.[2]
| Property | Expected Value/Characteristic |
| Crystal System | Orthorhombic or Monoclinic |
| Surface Area (BET) | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Thermal Stability | Stable up to 250-350 °C |
Applications in Drug Development
While direct evidence is emerging, the structural motifs present in this compound and its derivatives suggest potential applications in drug development. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5] The Schiff bases and metal complexes derived from this precursor could be screened for various biological activities. For instance, some benzaldehyde derivatives have been shown to modulate inflammatory pathways such as NF-κB and MAPK signaling.[5]
This compound is a valuable and versatile building block for the creation of novel organic materials. The protocols and data presented herein, based on closely related structures, provide a solid foundation for researchers to explore the synthesis of new Schiff bases, MOFs, and other functional materials. Further investigation into the specific properties and applications of materials derived directly from this precursor is warranted and holds significant promise for advancements in materials science and drug discovery.
References
- 1. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 2. Synthesis and Characterization of Metal Organic Frameworks for Gas Storage | Semantic Scholar [semanticscholar.org]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Metal Complexation Studies of Schiff Bases from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for further research and development.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions.[1][2][3] These metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine, exhibiting activities such as antibacterial, antifungal, and anticancer properties.[4][5][6] The specific Schiff bases derived from this compound are of particular interest due to the combined electronic and structural features of the vanillin and nitrobenzyl moieties, which can influence the coordination chemistry and biological activity of their metal complexes.
This document details the protocols for the synthesis of a representative Schiff base ligand through the condensation of this compound with a primary amine, followed by the preparation of its transition metal complexes (e.g., Cu(II), Ni(II), Co(II), and Zn(II)). Comprehensive characterization techniques are also described.
Experimental Protocols
Synthesis of Schiff Base Ligand (L)
This protocol describes the synthesis of a Schiff base ligand (L) from this compound and aniline as a representative primary amine.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
To this solution, add a stoichiometric amount of aniline (1.0 mmol) dissolved in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed for 4-6 hours with constant stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of Metal Complexes
This protocol outlines the general procedure for the synthesis of metal(II) complexes of the Schiff base ligand (L).
Materials:
-
Schiff base ligand (L)
-
Metal(II) chloride salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (L) (2.0 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) chloride salt (1.0 mmol) in 15 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The mixture is then refluxed for 3-5 hours.
-
The formation of a colored precipitate indicates the formation of the metal complex.
-
The reaction mixture is cooled to room temperature, and the precipitated complex is collected by filtration.
-
The complex is washed with ethanol and then a small amount of diethyl ether to remove any unreacted starting materials.
-
The final product is dried in a vacuum oven at 60 °C.
Characterization of Ligand and Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized Schiff base and its metal complexes.
3.1. Physicochemical Characterization:
-
Melting Point: To determine the purity of the synthesized compounds.
-
Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the metal complexes. Non-electrolytic nature is generally indicated by low molar conductivity values.
3.2. Spectroscopic Characterization:
-
FT-IR Spectroscopy: To identify the functional groups present in the ligand and to determine the coordination sites upon complexation. A key indicator of Schiff base formation is the appearance of a band corresponding to the azomethine group (C=N) stretching vibration.[2] A shift in this band upon complexation suggests the coordination of the azomethine nitrogen to the metal ion.[2]
-
UV-Visible Spectroscopy: To study the electronic transitions within the compounds. The spectra of the complexes are compared to that of the free ligand to observe shifts in the absorption bands, which provide information about the coordination environment of the metal ion.[4]
-
¹H NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its zinc(II) complex. The disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton confirm the formation of the Schiff base.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Data Presentation
The quantitative data obtained from the characterization of the Schiff base ligand (L) and its metal complexes should be systematically tabulated for clarity and comparative analysis.
Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF |
| L | C₂₁H₁₈N₂O₄ | 378.38 | Yellow | 185-187 | - |
| [Cu(L)₂Cl₂] | C₄₂H₃₆Cl₂CuN₄O₈ | 891.22 | Green | >300 | 15.2 |
| [Ni(L)₂Cl₂] | C₄₂H₃₆Cl₂N₄NiO₈ | 886.38 | Pale Green | >300 | 14.8 |
| [Co(L)₂Cl₂] | C₄₂H₃₆Cl₂CoN₄O₈ | 886.62 | Blue | >300 | 16.5 |
| [Zn(L)₂Cl₂] | C₄₂H₃₆Cl₂N₄O₈Zn | 893.07 | White | >300 | 12.7 |
Table 2: Key FT-IR Spectral Data (cm⁻¹) of the Schiff Base Ligand and its Metal Complexes
| Compound | ν(C=N) | ν(M-N) | ν(M-O) |
| L | ~1625 | - | - |
| [Cu(L)₂Cl₂] | ~1605 | ~450 | ~520 |
| [Ni(L)₂Cl₂] | ~1608 | ~455 | ~525 |
| [Co(L)₂Cl₂] | ~1610 | ~448 | ~518 |
| [Zn(L)₂Cl₂] | ~1612 | ~452 | ~522 |
Table 3: Electronic Spectral Data (nm) of the Schiff Base Ligand and its Metal Complexes in DMF
| Compound | π → π | n → π | d-d transitions |
| L | ~270, ~330 | ~420 | - |
| [Cu(L)₂Cl₂] | ~275, ~335 | ~430 | ~580, ~690 |
| [Ni(L)₂Cl₂] | ~272, ~332 | ~425 | ~550, ~650 |
| [Co(L)₂Cl₂] | ~278, ~338 | ~435 | ~590, ~680 |
| [Zn(L)₂Cl₂] | ~270, ~330 | ~422 | - |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes.
Potential Applications
While specific studies on the biological activity of metal complexes from this compound are yet to be extensively reported, related Schiff base complexes have demonstrated significant potential in various fields:
-
Antimicrobial Agents: Many Schiff base metal complexes exhibit enhanced antibacterial and antifungal activity compared to the free ligands.[4][7]
-
Anticancer Agents: Certain complexes have shown promising cytotoxic activity against various cancer cell lines.
-
Catalysis: These complexes can act as efficient catalysts in various organic reactions, such as oxidation and reduction processes.[5]
-
Corrosion Inhibition: Schiff bases and their complexes have been investigated as effective corrosion inhibitors for various metals and alloys.[1]
Further research into the biological and catalytic activities of the metal complexes described herein is warranted to explore their full potential in drug development and industrial applications.
References
- 1. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 2. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Synthesis of a Styryl Dye Using 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a versatile organic intermediate. While its primary documented use is as a precursor in the preparation of Schiff bases, its aldehyde functional group makes it a prime candidate for the synthesis of various dye molecules. This document outlines a detailed application of this compound in the synthesis of a styryl dye via the Knoevenagel condensation reaction. Styryl dyes are a class of dyes characterized by a carbon-carbon double bond that connects two aromatic or heterocyclic systems, forming a large conjugated π-system responsible for their color.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This method is a cornerstone in organic synthesis for forming carbon-carbon bonds and is particularly effective for producing the α,β-unsaturated systems found in many dyes.[2] The reaction is typically catalyzed by a weak base, such as an amine.[1] This application note proposes the synthesis of a novel styryl dye by reacting this compound with malononitrile, a common active methylene compound.[2]
Proposed Application: Synthesis of a Styryl Dye
The aldehyde group of this compound can react with an active methylene compound like malononitrile in the presence of a basic catalyst to yield a brightly colored styryl dye. The extended conjugation between the substituted benzene rings through the newly formed carbon-carbon double bond and the electron-withdrawing cyano groups is expected to shift the absorption of the molecule into the visible region of the electromagnetic spectrum.
Quantitative Data Summary
The following table summarizes representative data for styryl dyes synthesized via Knoevenagel condensation of aromatic aldehydes with malononitrile. The data for the proposed dye is hypothetical but based on typical results for structurally similar compounds.
| Compound Name | Aldehyde Precursor | Active Methylene Compound | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2-((3-Methoxy-4-((4-nitrophenyl)methoxy)benzylidene)malononitrile | This compound | Malononitrile | ~90-95 | ~160-165 | ~380-420 | ~30,000 - 40,000 | Hypothetical |
| 2-(4-Chlorobenzylidene)malononitrile | 4-Chlorobenzaldehyde | Malononitrile | 94 | 162-164 | - | - | [3] |
| 2-(Furan-2-ylmethylene)malononitrile | Furfural | Malononitrile | 95 | 70-72 | - | - | [4] |
| 2-(4-(Dimethylamino)benzylidene)malononitrile | 4-(Dimethylamino)benzaldehyde | Malononitrile | - | - | 425 | - | [5] |
Note: Data for the proposed compound is an educated estimation based on analogous reactions and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-((3-Methoxy-4-((4-nitrophenyl)methoxy)benzylidene)malononitrile.
Protocol 1: Synthesis of Styryl Dye via Knoevenagel Condensation
Objective: To synthesize a styryl dye from this compound and malononitrile using a base catalyst.
Materials and Reagents:
-
This compound (1.0 mmol, 287.27 g/mol )
-
Malononitrile (1.1 mmol, 66.06 g/mol )[3]
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)[1]
-
Distilled water
-
Hexane
-
Ethyl acetate
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of ethanol.[3]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.[3] The reaction is typically complete within a few hours.
-
Product Precipitation: Upon completion, the colored product may begin to precipitate from the solution. To enhance precipitation, the flask can be cooled in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with cold distilled water.[4]
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy to confirm its structure and purity.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow for the proposed dye synthesis.
Caption: Proposed reaction pathway for styryl dye synthesis.
Caption: Step-by-step experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to attack the electrophilic benzylic carbon of 4-nitrobenzyl bromide in an SN2 reaction.
Q2: I am experiencing a significantly low yield. What are the most common causes?
Low yields in this synthesis are typically attributed to a few critical factors:
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the 4-nitrobenzyl bromide, reducing the availability of reactants.[1]
-
Impure Reagents: The purity of vanillin, 4-nitrobenzyl bromide, the base, and the solvent is crucial. Impurities can lead to undesirable side reactions.[1]
-
Ineffective Base: The base (e.g., potassium carbonate, sodium hydride) may be old, improperly stored, or not strong enough to fully deprotonate the vanillin, leading to an incomplete reaction.
-
Suboptimal Reaction Temperature: While heat can accelerate the reaction, excessively high temperatures can promote a competing E2 elimination side reaction, especially since the alkoxide is a strong base.[1][2]
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow and the reaction may not go to completion.[3]
Q3: What are the potential side reactions that could be lowering my yield?
The primary competing side reaction is the E2 elimination of 4-nitrobenzyl bromide, facilitated by the strongly basic phenoxide, which produces 4-nitrostyrene. Another significant side reaction is the hydrolysis of 4-nitrobenzyl bromide to 4-nitrobenzyl alcohol, especially if the reaction is not conducted under anhydrous conditions.[4]
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are used to verify the product's structure and purity. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
FTIR Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[5]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low product yield.
Problem: Yield is significantly lower than expected.
1. Verify Reagent Quality and Stoichiometry
-
Purity of Starting Materials:
-
Vanillin: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
4-Nitrobenzyl Bromide: This reagent can degrade over time, especially if exposed to light or moisture, forming 4-nitrobenzyl alcohol or other byproducts.[6] Use freshly purified reagent if possible.
-
-
Base Quality:
-
If using potassium carbonate (K₂CO₃), ensure it is finely powdered and has been dried in an oven before use.
-
If using sodium hydride (NaH), ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[1]
-
-
Solvent Quality:
-
Use anhydrous (dry) solvents. The presence of water is a major cause of low yields.[1] Acetonitrile or DMF are common solvents and should be appropriately dried.
-
-
Stoichiometry:
-
Ensure accurate molar ratios. A slight excess of the alkylating agent (4-nitrobenzyl bromide) or the base is sometimes used, but a large excess can promote side reactions.
-
2. Evaluate and Optimize Reaction Conditions
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1]
-
Reaction Temperature: The optimal temperature is a balance between reaction rate and side reactions. A typical range is 50-100 °C.[1] If you suspect elimination is an issue, try running the reaction at a lower temperature for a longer duration.
-
Reaction Time: The reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. One reported protocol refluxes for 24 hours to ensure completion.[7]
-
Solubility and Mixing: Inadequate stirring or poor solubility can hinder the reaction. If solubility is an issue, consider a different solvent system or the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide, which can significantly improve yields, especially in two-phase systems.[3][8]
3. Analyze for Side Products
-
Use TLC, GC-MS, or NMR on the crude reaction mixture to identify potential byproducts.
-
The presence of 4-nitrobenzyl alcohol suggests water contamination.
-
The formation of alkene byproducts points towards E2 elimination, which can be mitigated by using a less hindered base or lowering the reaction temperature.[2]
4. Optimize Work-up and Purification
-
Extraction: Ensure the pH is adjusted correctly during aqueous work-up to minimize product loss in the aqueous layer.
-
Purification: Product can be lost during recrystallization or column chromatography. Check the purity of your crude product before purification to assess if the low yield is from the reaction itself or the purification step.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various reported conditions for Williamson ether syntheses relevant to this reaction, highlighting the impact of different parameters on yield.
| Starting Phenol | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxy-4-methoxybenzaldehyde | 1-(bromomethyl)-4-nitrobenzene | Pyridine | None | Acetonitrile | Reflux | 24 | 78% | [7] |
| Isovanillin | Bromoethane | NaOH | Benzyltriethylammonium chloride | Water | 25 | 4 | 94.8% | [8] |
| Isovanillin | Bromoethane | NaOH | Tetrabutylammonium fluoride | Water | 25 | 4 | 96.1% | [8] |
| Vanillin | 4-Nitrobenzyl bromide | K₂CO₃ | None | Acetonitrile | Reflux | 24 | - | [5] |
Note: The use of a phase-transfer catalyst (PTC) in an aqueous system demonstrates a highly efficient alternative to anhydrous organic solvents.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of an isomer and provides a reliable starting point.[7]
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-(Bromomethyl)-4-nitrobenzene (4-Nitrobenzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash with acetonitrile.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.
Visualizations
Reaction and Troubleshooting Diagrams
The following diagrams illustrate the key chemical pathways, a standard experimental workflow, and a logical troubleshooting process.
Caption: Key reaction pathways in the synthesis.
Caption: A typical experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimization of Williamson Ether Synthesis for Substituted Benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for substituted benzaldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis of substituted benzaldehydes in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the Williamson ether synthesis of substituted benzaldehydes can stem from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will be incomplete. For many phenolic systems, bases like sodium hydride (NaH) or potassium hydride (KH) are effective. For aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used.[1][2]
-
Competing Elimination (E2) Reaction: This is a major side reaction, especially with secondary or tertiary alkyl halides.[3] The basic phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of an ether. To minimize this, use primary alkyl halides whenever possible.[1][3]
-
Steric Hindrance: Bulky groups on either the substituted benzaldehyde or the alkyl halide can sterically hinder the SN2 reaction pathway, slowing down the desired reaction and allowing side reactions to become more prominent.[4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[2][3] The choice of solvent can significantly influence this selectivity.[5]
-
Reaction Time and Temperature: Williamson ether synthesis can require refluxing for 1 to 8 hours at temperatures between 50 to 100 °C.[3] Insufficient reaction time or temperature can lead to incomplete conversion.
Q2: I am observing the formation of an alkene byproduct. How can I prevent this?
The formation of an alkene is indicative of a competing E2 elimination reaction.[3] Here are strategies to favor the desired SN2 substitution:
-
Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[1][3] Methyl and primary alkyl halides are ideal. Secondary alkyl halides will likely produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene.[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Less Hindered Base/Phenoxide: If the synthesis of an unsymmetrical ether allows for two possible routes, choose the pathway that involves the less sterically hindered alkoxide.[4]
Q3: My product is a mixture of O-alkylated and C-alkylated benzaldehyde. How can I improve the selectivity for O-alkylation?
Phenoxides can undergo both O- and C-alkylation.[2][3] To enhance O-alkylation selectivity:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[2][5] These solvents solvate the metal cation, leaving a more "naked" and highly reactive phenoxide oxygen. In contrast, protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation.
-
Counter-ion: The choice of the counter-ion (from the base) can influence the O/C alkylation ratio. For instance, in some cases, the use of cesium bicarbonate (CsHCO3) has been shown to provide excellent regioselectivity for O-alkylation due to the decreased coordination of the softer cesium ion to the phenoxide anion.[6]
-
Phase Transfer Catalysis (PTC): Using a phase transfer catalyst, such as a quaternary ammonium salt, can increase the concentration of the phenoxide in the organic phase and often leads to cleaner O-alkylation with high yields.[7]
Q4: The aldehyde functional group seems to be reacting or degrading under the reaction conditions. What can I do?
The aldehyde group is generally stable under the basic conditions of the Williamson ether synthesis. However, if you suspect it is interfering, you can consider:
-
Milder Reaction Conditions: Use a weaker base like potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3) instead of strong bases like NaH, if sufficient for deprotonation.[2][6] Also, try to run the reaction at the lowest effective temperature.
-
Protecting Groups: In complex syntheses where the aldehyde is particularly sensitive or other planned reactions might affect it, the aldehyde group can be protected. A common method is the formation of an acetal, which is stable under basic conditions.[8][9] The acetal can be removed later in the synthesis by treatment with aqueous acid.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In the first step, a base is used to deprotonate the hydroxyl group of the substituted hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide leaving group and forming the ether bond.[1]
Q2: How do I choose the appropriate base for my reaction?
The choice of base depends on the acidity of the phenolic proton on your substituted benzaldehyde.
-
For simple phenols, relatively mild bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.[2][10]
-
For less acidic phenols or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF can be used.[1][2]
Q3: Which solvent is best for the Williamson ether synthesis of substituted benzaldehydes?
Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[3]
-
Acetonitrile (CH3CN) and N,N-Dimethylformamide (DMF) are commonly used and often give good results.[3][10]
-
Dimethyl sulfoxide (DMSO) is another excellent choice, known to promote high O-alkylation selectivity.[5] Protic solvents (like ethanol) can be used, but they may slow down the reaction by solvating the phenoxide nucleophile.[3]
Q4: Can I use secondary or tertiary alkyl halides in this synthesis?
It is strongly advised to use primary alkyl halides or methyl halides.[1]
-
Secondary alkyl halides will lead to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2 elimination).[1]
-
Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and will not produce the desired ether in any significant yield.[1]
Q5: What is phase transfer catalysis and how can it help?
Phase transfer catalysis (PTC) is a technique used for reactions where the reactants are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A phase transfer catalyst, typically a quaternary ammonium salt, transports the anion (in this case, the phenoxide) from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. This can lead to faster reaction rates, milder reaction conditions, and often higher yields and purities.[7]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Williamson ether synthesis of various substituted benzaldehydes.
Table 1: Etherification of 4-Hydroxybenzaldehyde
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl bromide | K2CO3 | DMF | 100 | 3 | 74 | [10] |
Table 2: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Various alkyl halides | CsHCO3 | Acetonitrile | 80 | - | 4-Alkoxy-2-hydroxybenzaldehyde | up to 95 | [6] |
Table 3: One-Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes
| Hydroxybenzaldehyde | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Bromobenzyl bromide | KOH | DMSO | Methyl 3-(4-bromobenzyloxy)-4-methoxycinnamate | 93.4 | [5] |
Experimental Protocols
Protocol 1: Etherification of 4-Hydroxybenzaldehyde with 4-Nitrobenzyl Bromide [10]
-
Dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), 4-nitrobenzyl bromide (3.54 g, 16.4 mmol), and potassium carbonate (3.40 g, 24.6 mmol) in dry DMF (20 mL).
-
Heat the solution at 100°C for 3 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice water.
-
Isolate the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 10 mL).
-
The resulting product, 4-(4-nitrobenzyloxy)benzaldehyde, is obtained as a light yellow solid (3.11 g, 74% yield).
Protocol 2: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde [11]
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-alkoxy-2-hydroxybenzaldehyde.
Visualizations
Caption: General experimental workflow for Williamson ether synthesis of substituted benzaldehydes.
Caption: Troubleshooting workflow for optimizing Williamson ether synthesis of substituted benzaldehydes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
side reactions in the O-alkylation of isovanillin and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the O-alkylation of isovanillin and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the O-alkylation of isovanillin?
The O-alkylation of isovanillin, typically following the Williamson ether synthesis pathway, is susceptible to two main competing side reactions:
-
C-Alkylation: The phenoxide ion of isovanillin is an ambident nucleophile, meaning it can react at two different sites. While the desired reaction is O-alkylation at the negatively charged oxygen atom, the alkylating agent can also attack the electron-rich aromatic ring, leading to the formation of a C-alkylated byproduct.[1][2][3]
-
Elimination (E2 Reaction): The alkoxide, which is a strong base, can cause the elimination of HX from the alkyl halide, especially if secondary or tertiary alkyl halides are used.[2][4] This results in the formation of an alkene instead of the desired ether product.[4][5]
Q2: How can I favor the desired O-alkylation over C-alkylation?
Controlling the reaction environment is crucial for maximizing the yield of the O-alkylated product. The choice of solvent is the most significant factor.[1]
-
Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][4] These solvents solvate the cation of the base, leaving the phenoxide oxygen "naked" and more nucleophilic, which favors the Sₙ2 attack required for O-alkylation.[4]
-
Avoid Protic Solvents: Protic solvents such as water or ethanol can form hydrogen bonds with the phenoxide oxygen.[1] This "shields" the oxygen, hindering its ability to act as a nucleophile and thereby increasing the likelihood of C-alkylation.[1]
Q3: My reaction is producing an alkene byproduct. What is causing this and how can I prevent it?
The formation of an alkene is a result of a competing E2 elimination reaction.[4] This is often promoted by steric hindrance and reaction temperature.
-
Use Primary Alkyl Halides: Primary alkyl halides are much more susceptible to Sₙ2 attack and significantly less prone to elimination compared to secondary or tertiary halides.[2][4]
-
Control the Temperature: Lower reaction temperatures generally favor the Sₙ2 reaction over the E2 reaction.[4] While higher temperatures can increase the reaction rate, they disproportionately favor the elimination pathway.
-
Avoid Steric Hindrance: If possible, choose a reaction pathway that involves a less sterically hindered alkoxide or alkylating agent.[4][5]
Q4: My reaction yield is low, but I don't see significant C-alkylation or elimination byproducts. What else could be the issue?
Low yields can stem from several other factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated by a base to form the reactive phenoxide ion.[6] If the base is not strong enough or is used in insufficient quantity, a significant portion of the isovanillin will remain unreacted. Ensure a suitable base (e.g., NaOH, K₂CO₃, NaH) is used in at least a stoichiometric amount.[6][7]
-
Poor Reagent Quality: The starting materials, including the isovanillin, alkylating agent, base, and solvent, may be of poor quality or decomposed. Always use fresh, high-purity reagents stored under appropriate conditions.[8]
-
Suboptimal Reaction Time/Temperature: The reaction may not have reached completion. Progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC).[8] Typical reaction times can range from 1 to 8 hours at temperatures between 60°C and 100°C, depending on the specific reagents used.[9]
Troubleshooting Guide
Problem: Presence of an Unexpected Isomer (Potential C-Alkylation)
| Potential Cause | Recommended Solution | Explanation |
| Use of Protic Solvent | Switch to a polar aprotic solvent like DMF or DMSO.[1] | Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to attack the alkylating agent.[1] |
| Reaction Conditions | Ensure the reaction is run under kinetic control (lower temperatures) if thermodynamic C-alkylated products are forming. | While O-alkylation is often kinetically favored, C-alkylated products can be more thermodynamically stable.[3] |
Problem: Low Yield and/or Detection of Alkene Byproduct
| Potential Cause | Recommended Solution | Explanation |
| Alkyl Halide Structure | Use a primary alkyl halide (e.g., ethyl iodide) instead of a secondary or tertiary one.[4] | Secondary and tertiary alkyl halides are highly prone to E2 elimination in the presence of a strong base (the phenoxide).[2][4] |
| High Reaction Temperature | Lower the reaction temperature.[4] | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. |
| Steric Hindrance | If possible, select the synthetic route where the phenoxide is the less sterically bulky component.[5] | Significant steric bulk on either the phenoxide or the alkyl halide hinders the backside attack required for the Sₙ2 mechanism, allowing the E2 side reaction to dominate.[4] |
Quantitative Data Summary
The following table summarizes reported yields for O-alkylation of various hydroxybenzaldehyde derivatives, which are structurally similar to isovanillin.
| Starting Material | Alkylation Conditions | Product | Yield | Side Products Noted |
| Protocatechualdehyde | NaH / MeI in DMSO | Isovanillin | 65% | Vanillin, Veratraldehyde[7][9] |
| 3,4-dihydroxy-5-iodobenzaldehyde | DBU / MeI in DMF | 5-Iodoisovanillin | 79% | Recovered starting material and dialkylated product observed with other bases like NaHCO₃.[10] |
| Ethyl Vanillin | Dimethyl sulfate / NaOH in Water | 3-Ethoxy-4-methoxybenzaldehyde | >95% (implied) | Not specified.[11] |
Visualizations
Reaction Pathway Diagram```dot
Caption: Decision tree for troubleshooting common issues in isovanillin O-alkylation.
Experimental Protocols
Method 1: General Protocol for O-Alkylation using Dimethyl Sulfate (DMS)
This protocol is adapted from a general procedure for the methylation of a structurally similar compound, ethyl vanillin, and can be adjusted for other primary alkylating agents. [11] Materials:
-
Isovanillin
-
Alkylating Agent (e.g., Dimethyl Sulfate, Ethyl Iodide)
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Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Water for NaOH, or DMF/Acetonitrile for K₂CO₃)
-
Extraction Solvent (e.g., Toluene, Methyl Isobutyl Ketone)
-
Dilute HCl for neutralization
-
Saturated Brine Solution
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add isovanillin and the chosen solvent.
-
Basification: With stirring, add the base. If using NaOH in water, heat the mixture to 80-95°C and add an aqueous NaOH solution to raise the pH to >9. [9]If using K₂CO₃ in DMF, the base can be added directly to the mixture at room temperature before heating.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (typically 1.0 to 1.5 molar equivalents) to the reaction mixture via the dropping funnel over 1-2 hours while maintaining the target temperature (e.g., 90°C for NaOH/water system). [8][9]4. Reaction: After the addition is complete, continue stirring the mixture at temperature for an additional 1-4 hours. Monitor the reaction's progress by TLC. [8][9]5. Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was basic, carefully acidify the mixture to a neutral pH (~7) with dilute hydrochloric acid. [8] * Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene. [8] * Wash the combined organic layers with water and then with a saturated brine solution to aid in phase separation and remove residual water. [8]6. Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. [8] * The crude product can be further purified by recrystallization or column chromatography if necessary.
-
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound from a crude reaction mixture, likely containing unreacted starting materials such as isovanillin and 4-nitrobenzyl bromide.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60-120 or 100-200 mesh)
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Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)
-
Glass chromatography column
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
-
Collection tubes or flasks
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Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis: Before performing the column, it is crucial to determine an appropriate solvent system using TLC.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualize the spots under a UV lamp. The desired product, being aromatic, should be UV active.
-
-
Objective: Find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.
3. Column Preparation (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
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Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.
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Drain the solvent until the level is just above the top layer of sand.
4. Sample Loading:
-
Wet Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed into the silica.
-
-
Dry Loading (for samples with poor solubility):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the starting solvent system determined by TLC.
-
Collect fractions in separate tubes.
-
Monitor the separation by periodically taking TLC samples of the collected fractions.
-
If the desired product is eluting too slowly, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Once the desired product has been fully eluted, combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Analysis Parameters
| Parameter | Recommended Value/Solvent | Purpose |
| Stationary Phase | Silica gel coated TLC plates | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Provides good separation for aromatic aldehydes and ethers. |
| Starting Ratio | 9:1 (Hexane:EtOAc) | To elute non-polar impurities first. |
| Target Rf Value | 0.25 - 0.35 | Optimal for good separation on the column. |
| Visualization | UV lamp (254 nm) | Aromatic rings in the compound and impurities are UV active. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh) | Standard, cost-effective, and provides good resolution. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Allows for the separation of compounds with a range of polarities. |
| Elution Strategy | Step or linear gradient | Gradually increasing the polarity of the mobile phase improves separation. |
| Sample Loading | Wet or Dry Loading | Wet loading is simpler; dry loading is for less soluble samples.[1] |
Troubleshooting Guides and FAQs
Q1: My compound is not moving off the baseline on the TLC plate, even with a 1:1 Hexane:EtOAc mixture. What should I do?
A1: This indicates your compound is quite polar or is strongly interacting with the silica gel.
-
Solution: Try a more polar solvent system. You can add a small amount of methanol to your eluent (e.g., 1-5% methanol in dichloromethane). Be cautious, as high concentrations of methanol can sometimes dissolve the silica gel.[2] Alternatively, consider using a different stationary phase like neutral alumina, which can be less acidic than silica gel.[2]
Q2: The spots on my TLC plate are streaking. How can I fix this?
A2: Streaking can be caused by several factors:
-
Overloading: You may have spotted too much of your crude mixture on the TLC plate. Try diluting your sample.
-
Acidic/Basic Compound: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can improve the spot shape.
-
Insolubility: The compound may not be fully soluble in the developing solvent. Ensure your spotting solution is fully dissolved.
Q3: My compound came off the column, but it is still impure. What went wrong?
A3: This suggests that the separation on the column was not effective.
-
Poor Separation: The chosen solvent system may not have been optimal. Re-evaluate your TLC analysis to find a solvent system that provides better separation between your product and the impurities.
-
Column Overloading: You may have loaded too much crude product onto the column, exceeding its separation capacity.
-
Column Packing: The column may have been packed unevenly, leading to channeling and poor separation. Ensure the silica gel is packed as a uniform bed.
Q4: My compound seems to be decomposing on the column. How can I prevent this?
A4: Some compounds are sensitive to the acidic nature of silica gel.
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots, your compound is likely decomposing on the silica.
-
Deactivate Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
Q5: I see a yellow band at the top of my column that is not moving. What is it?
A5: This could be highly polar impurities or baseline material from your reaction. If your desired product is eluting cleanly, these immobile impurities are not a major issue. If they are co-eluting, you will need to adjust your solvent system or consider a pre-purification step like a filtration through a small plug of silica.
Q6: How do I visualize the spots if they are not UV active?
A6: While the target compound is expected to be UV active, some impurities may not be. In this case, you can use a chemical stain.[4]
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized (e.g., alcohols, aldehydes).
-
Vanillin or p-Anisaldehyde Stain: These are good general-purpose stains for various functional groups.[5]
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[4][5]
Visualizations
Caption: Workflow for the column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
identifying and removing impurities in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-nitrobenzyl bromide in the presence of a base.
Q2: What are the typical reagents and solvents used in this synthesis?
Typically, the synthesis involves vanillin as the starting material, 4-nitrobenzyl bromide as the alkylating agent, and a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN). Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction, especially in biphasic solvent systems.
Q3: What are the most common impurities I might encounter in my crude product?
The most frequently observed impurities are unreacted starting materials, namely vanillin and 4-nitrobenzyl bromide. Additionally, side products can form, including 4-nitrobenzyl alcohol (from the hydrolysis of 4-nitrobenzyl bromide) and 4,4'-dinitrobibenzyl (from the self-coupling of 4-nitrobenzyl bromide). Under certain conditions, C-alkylation of the vanillin ring can occur, though it is generally a minor byproduct.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the recommended method for purifying the final product?
The most effective method for purifying this compound is silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically used to separate the product from unreacted starting materials and non-polar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture, rendering it ineffective. | Use freshly dried, powdered potassium carbonate. Ensure all reagents and solvents are anhydrous. |
| Poor Quality Alkylating Agent: 4-Nitrobenzyl bromide can degrade over time. | Use a fresh bottle of 4-nitrobenzyl bromide or purify the existing stock by recrystallization. |
| Insufficient Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition. |
| Inappropriate Solvent: Using a protic solvent or a non-polar solvent can hinder the reaction. | Use a polar aprotic solvent like DMF or acetonitrile to ensure the reactants are well-solvated. |
Problem 2: Presence of Significant Amounts of Starting Materials in the Crude Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time: The reaction may not have gone to completion. | Increase the reaction time and continue to monitor by TLC until the vanillin is consumed. |
| Incorrect Stoichiometry: An insufficient amount of the alkylating agent or base was used. | Use a slight excess (1.1-1.2 equivalents) of 4-nitrobenzyl bromide and at least 1.5-2.0 equivalents of the base. |
| Inefficient Stirring: Poor mixing can lead to localized concentrations and incomplete reaction. | Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
Problem 3: Formation of a White Precipitate During the Reaction
Possible Causes & Solutions:
| Cause | Observation | Recommended Solution |
| Formation of Inorganic Salts: The reaction of the base with the bromide from the alkylating agent forms inorganic salts (e.g., KBr). | A fine white solid is observed in the reaction mixture. | This is a normal byproduct of the reaction and can be removed by filtration after the reaction is complete. |
Problem 4: Presence of Unexpected Byproducts
Possible Causes & Solutions:
| Impurity | Identification (Typical ¹H NMR signals in CDCl₃) | Formation Mechanism | Prevention and Removal |
| 4-Nitrobenzyl alcohol | ~4.8 ppm (s, 2H, -CH₂-), ~7.5 ppm (d, 2H, Ar-H), ~8.2 ppm (d, 2H, Ar-H) | Hydrolysis of 4-nitrobenzyl bromide by trace amounts of water. | Ensure anhydrous reaction conditions. Can be removed by column chromatography. |
| 4,4'-Dinitrobibenzyl | ~3.0 ppm (s, 4H, -CH₂-CH₂-), ~7.3 ppm (d, 4H, Ar-H), ~8.1 ppm (d, 4H, Ar-H) | Base-catalyzed self-coupling of 4-nitrobenzyl bromide. | Use a milder base or add the 4-nitrobenzyl bromide slowly to the reaction mixture. Can be separated by column chromatography. |
| C-Alkylated Vanillin | Complex aromatic signals, new aliphatic signals. | Electrophilic attack of the 4-nitrobenzyl carbocation on the electron-rich aromatic ring of vanillin. | This is usually a minor byproduct. Can be separated by careful column chromatography. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Vanillin (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of vanillin in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Vanillin | C₈H₈O₃ | 152.15 | White to pale yellow crystalline powder | 9.84 (s, 1H), 7.44 (dd, 1H), 7.42 (d, 1H), 7.04 (d, 1H), 6.01 (s, 1H, -OH), 3.96 (s, 3H) | 191.1, 151.8, 147.2, 129.9, 127.5, 114.3, 108.8, 56.1 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Pale yellow crystalline solid | 8.23 (d, 2H), 7.53 (d, 2H), 4.50 (s, 2H) | 147.8, 145.2, 129.8, 124.1, 32.5 |
| This compound | C₁₅H₁₃NO₅ | 287.27 | Off-white to pale yellow solid | 9.87 (s, 1H), 8.26 (d, 2H), 7.64 (d, 2H), 7.46 (dd, 1H), 7.43 (d, 1H), 7.00 (d, 1H), 5.26 (s, 2H), 3.94 (s, 3H) | 191.0, 153.3, 151.0, 147.8, 143.9, 130.8, 128.1, 127.0, 123.9, 112.0, 111.5, 70.1, 56.1 |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature to 60 °C | Higher temperatures increase reaction rate but may also promote side reactions. |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Yield | 85 - 95% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (after chromatography) | >98% | Purity can be assessed by HPLC and NMR. |
Visualizations
Caption: Synthesis of the target compound via Williamson ether synthesis.
Caption: Common impurities in the synthesis reaction.
Caption: A workflow for troubleshooting common synthesis issues.
Technical Support Center: Regioselective Alkylation of Dihydroxybenzaldehyde Derivatives
Welcome to the technical support center for the regioselective alkylation of dihydroxybenzaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of dihydroxybenzaldehyde derivatives?
A1: The main challenge is achieving regioselectivity, which is the selective alkylation of one hydroxyl group over the other. For instance, in 2,4-dihydroxybenzaldehyde, the goal is often to selectively alkylate the hydroxyl group at the C4 position while leaving the C2-hydroxyl group untouched.[1][2] The reaction can unfortunately result in a mixture of mono-alkylated isomers and di-alkylated byproducts, which complicates purification and reduces the yield of the desired product.[3]
Q2: What factors determine the regioselectivity of the alkylation reaction?
A2: Several factors influence which hydroxyl group is preferentially alkylated. In 2,4-dihydroxybenzaldehyde, the C4-hydroxyl group is generally more acidic and sterically accessible than the C2-hydroxyl group.[1][2] The C2-hydroxyl group's reactivity is reduced due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl group.[1][2][4][5] For 3,4-dihydroxybenzaldehyde (a catechol derivative), the acidity of the phenolic hydroxyls is the primary controlling factor.[4][5] Key experimental conditions that control selectivity include the choice of base, solvent, and reaction temperature.[1]
Q3: Which position is typically more reactive in 2,4-dihydroxybenzaldehyde and why?
A3: The hydroxyl group at the C4 position is more reactive towards alkylation.[1][6] This increased reactivity is attributed to its higher acidity, which allows for preferential deprotonation to form a more potent phenoxide nucleophile.[1][2] The C2-hydroxyl group is less acidic and less available for reaction due to its involvement in a strong intramolecular hydrogen bond with the ortho-aldehyde group.[2][4][5]
Troubleshooting Guide
Q4: I am observing a significant amount of the di-alkylated byproduct. How can I minimize this?
A4: The formation of di-alkylated products typically occurs when the reaction conditions are too harsh, causing both hydroxyl groups to be deprotonated and subsequently alkylated.[3] To minimize this, consider the following adjustments:
-
Choice of Base: Use a milder base. Strong bases like potassium carbonate (K₂CO₃) can lead to significant amounts of the bis-alkylated side product.[3] Cesium bicarbonate (CsHCO₃) is a recommended milder base that provides favorable basicity for selective mono-alkylation at the 4-position with minimal formation of di-alkylated products.[1][3]
-
Stoichiometry: Avoid a large excess of the alkylating agent. Using a near-stoichiometric amount (e.g., 1.0-1.1 equivalents) of the alkyl halide can help favor mono-alkylation.[6]
-
Reaction Time: Prolonged reaction times can sometimes be detrimental and lead to side products.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Q5: My reaction is resulting in a mixture of C2-O and C4-O mono-alkylated isomers. How can I improve selectivity for the C4 position?
A5: Achieving high C4-O regioselectivity depends on exploiting the inherent reactivity difference between the two hydroxyl groups.
-
Base and Solvent System: The combination of a mild base and an appropriate solvent is crucial. The cesium bicarbonate (CsHCO₃) in acetonitrile (CH₃CN) system has been shown to provide excellent regioselectivity for the 4-position.[3][7]
-
Temperature Control: Running the reaction at a controlled temperature, for example, 80°C as reported in some studies, can enhance selectivity.[3][7]
-
Avoid Strong Bases: Stronger bases like Na₂CO₃ and Cs₂CO₃ can lead to poor yields and the formation of the bis-alkylated side product.[3]
Q6: The reaction yield is low, even with good selectivity. What are potential causes and solutions?
A6: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the starting material is not fully consumed, you might need to slightly increase the reaction time or temperature, but be cautious of side product formation.
-
Substrate Decomposition: Some substrates, especially those with sensitive functional groups like a Boc-protected amine, may decompose under heating, leading to lower yields.[3] In such cases, exploring alternative, milder reaction conditions or different protecting group strategies may be necessary.
-
Purification Challenges: The desired product might be difficult to separate from byproducts or unreacted starting material, leading to loss during purification.[3] Optimizing the purification method, such as the solvent system for column chromatography, is important.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While polar aprotic solvents like DMF and DMSO are often used, they can lead to complex mixtures.[3] Acetonitrile has been found to be an effective solvent for achieving high yields and selectivity in CsHCO₃-mediated alkylations.[3]
Experimental Protocols
Protocol 1: Cesium Bicarbonate Mediated Regioselective C4-O-Alkylation
This method is highly effective for the selective alkylation of the C4-hydroxyl group in 2,4-dihydroxybenzaldehyde and its derivatives, providing excellent regioselectivity and high yields.[1][3][7]
Materials:
-
2,4-Dihydroxybenzaldehyde (or derivative)
-
Alkyl halide (e.g., alkyl bromide)
-
Cesium Bicarbonate (CsHCO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and cesium bicarbonate (1.5-3.0 eq.).
-
Add anhydrous acetonitrile to the flask.
-
Equip the flask with a condenser and stir the mixture at 80°C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic solids and wash the solids with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.
Protocol 2: Potassium Carbonate Mediated Alkylation (Classical Method)
This is a more traditional method, which may require longer reaction times and can sometimes result in lower regioselectivity compared to the cesium bicarbonate method.[2]
Materials:
-
2,4-Dihydroxybenzaldehyde (or derivative)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) (typically in excess) to the solution.
-
Add the alkyl halide (1.0-1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction can be very slow, potentially requiring several days for completion.[2] Monitor the progress by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate.
-
Perform an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate and washing with water/brine).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Different Bases for the Alkylation of 2,4-Dihydroxybenzaldehyde
| Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-O-alkylated product | Notes |
| CsHCO₃ | CH₃CN | 80 | 4-6 | Up to 95% | Excellent regioselectivity, minimal di-alkylation.[3][7] |
| K₂CO₃ | Acetone | Room Temp. | 72 | Moderate | Very long reaction time.[2] Can lead to di-alkylation.[3] |
| Na₂CO₃ | Various | Vigorous Heating | Variable | Low | Often results in a significant amount of di-alkylation.[3] |
| KHCO₃ | DMF/DMSO | 80 | 4 | Low | Leads to a complicated mixture of side products.[3] |
| KF | CH₃CN | Reflux | 24 | >70% | Good for large scale, but long reaction time.[2] |
Visualizations
Caption: A generalized experimental workflow for regioselective alkylation.
Caption: Key factors influencing regioselective alkylation.
Caption: Rationale for C4-O selectivity in 2,4-dihydroxybenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asymmetric Ethers from Phenolic Aldehydes
Welcome to the technical support center for the synthesis of asymmetric ethers from phenolic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of asymmetric ethers from phenolic aldehydes.
Issue 1: Low or No Yield of the Desired Ether Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Phenol | The base used may be too weak to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.[1] For standard phenols (pKa ≈ 10), weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[1] However, for less acidic phenols, a stronger base such as sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary.[1] Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[1] |
| Poor Reactivity of the Alkylating Agent | Primary alkyl halides are ideal for Williamson ether synthesis via an SN2 mechanism.[2][3][4] Secondary and tertiary alkyl halides are more prone to elimination reactions.[3][5][6] If a secondary or tertiary alkyl group is required, consider alternative methods like the Mitsunobu reaction. |
| Side Reactions | The primary competing reaction is often the base-catalyzed elimination of the alkylating agent.[2] C-alkylation of the phenoxide ion is another common side reaction.[2][5][7] To favor O-alkylation, consider using polar aprotic solvents like DMF or DMSO.[7] Protic solvents can favor C-alkylation.[7] |
| Aldehyde Interference | The aldehyde group can undergo side reactions under basic conditions, such as aldol condensation. It is also sensitive to oxidizing and reducing agents.[8] Protecting the aldehyde group as an acetal is a common strategy to prevent these unwanted reactions.[8][9] |
Issue 2: Formation of C-Alkylated Byproducts
| Potential Cause | Troubleshooting Steps |
| Ambident Nature of the Phenoxide Nucleophile | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[2] |
| Reaction Conditions Favoring C-Alkylation | The choice of solvent plays a crucial role. Protic solvents like water or alcohols can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[7] Using polar aprotic solvents such as DMF or DMSO generally favors O-alkylation.[5][7] |
| Nature of the Alkylating Agent | The structure of the alkylating agent can also influence the C- to O-alkylation ratio. |
Issue 3: Elimination Byproducts are Observed
| Potential Cause | Troubleshooting Steps |
| Use of Secondary or Tertiary Alkyl Halides | The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[2][3][4] Secondary and especially tertiary alkyl halides will favor elimination (E2) over substitution, particularly with a strong base like an alkoxide.[5][6] |
| Reaction Conditions | High temperatures can favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction. |
| Choice of Base | A bulky base can also promote elimination. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing asymmetric ethers from phenolic aldehydes?
The best method depends on the specific substrates and desired product. Here is a comparison of common methods:
| Method | Advantages | Disadvantages |
| Williamson Ether Synthesis | Cost-effective, uses readily available reagents.[2] | Limited to primary alkyl halides; risk of C-alkylation and elimination side reactions.[2][5][6] The aldehyde may require protection. |
| Mitsunobu Reaction | Mild conditions, stereochemical inversion at the alcohol center.[10][11][12] Good for secondary alcohols.[12] | Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification.[11] The nucleophile should be acidic (pKa < 13).[11] |
| Buchwald-Hartwig Etherification | Broad substrate scope, including the use of aryl halides.[13][14] | Requires a palladium catalyst and specific ligands, which can be expensive.[13][15] The reaction conditions need to be carefully optimized. |
Q2: How can I avoid side reactions involving the aldehyde group?
The aldehyde group is susceptible to various side reactions. Protecting the aldehyde is often the best strategy. A common method is the formation of an acetal by reacting the aldehyde with an alcohol or diol in the presence of an acid catalyst.[8][9] This protecting group is stable to the basic conditions of the Williamson ether synthesis and can be removed by treatment with aqueous acid after the etherification is complete.[8]
Q3: What is the difference between O-alkylation and C-alkylation, and how can I control it?
O-alkylation is the desired reaction where the alkyl group attaches to the oxygen of the phenolic hydroxyl group to form an ether.[7] C-alkylation is a side reaction where the alkyl group attaches to a carbon atom of the aromatic ring.[7] The phenoxide ion exists in resonance forms where the negative charge is delocalized onto the ring, leading to this competing reaction.[7] To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[7] Protic solvents tend to favor C-alkylation.[7]
Q4: Can I use a secondary or tertiary alkyl halide in the Williamson ether synthesis with a phenolic aldehyde?
It is not recommended. Secondary and tertiary alkyl halides are prone to elimination reactions under the basic conditions of the Williamson synthesis, which will lead to the formation of alkenes as the major product instead of the desired ether.[3][5][6] For the synthesis of ethers with secondary or tertiary alkyl groups, the Mitsunobu reaction is a more suitable alternative.[12]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenolic Aldehyde (with Aldehyde Protection)
This is a generalized procedure and may require optimization for specific substrates.
-
Protection of the Aldehyde:
-
Dissolve the phenolic aldehyde (1.0 eq) and a diol such as ethylene glycol (1.5 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected phenolic aldehyde.
-
-
Ether Synthesis:
-
To a round-bottom flask, add the protected phenolic aldehyde (1.0 eq) and a suitable solvent (e.g., DMF).[1]
-
Add a base such as K₂CO₃ (1.5 eq).[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.2 eq) to the stirring suspension.[1]
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Deprotection of the Aldehyde:
-
Dissolve the crude product in a mixture of THF and 1M HCl.
-
Stir at room temperature until the acetal is cleaved (monitor by TLC).
-
Neutralize with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product by column chromatography.
-
Protocol 2: General Procedure for Mitsunobu Etherification of a Phenolic Aldehyde
This protocol is based on typical Mitsunobu reaction conditions and may need to be adjusted.
-
Reaction Setup:
-
Reagent Addition:
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.[11]
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[11]
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Visualizations
Caption: Workflow for Williamson ether synthesis of phenolic aldehydes.
Caption: O-alkylation versus C-alkylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. scribd.com [scribd.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
effect of base and solvent on the yield of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.
Experimental Protocols & Data Presentation
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde) by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Below is a summary of reaction conditions for the synthesis of similar alkoxybenzaldehydes, which can serve as a guide for optimizing the synthesis of the target molecule.
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 3-Hydroxy-4-methoxybenzaldehyde | 1-(Bromomethyl)-4-nitrobenzene | Pyridine | Acetonitrile | 78% | [1] |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | Potassium Carbonate | DMF | 74% | |
| Isovanillin | Bromoethane | Sodium Hydroxide | Water | 94.8% | [2] |
| Isovanillin | Bromoethane | Potassium Carbonate | Water | 95.1% | [2] |
| 3-Hydroxy-4-nitrobenzaldehyde | Iodomethane | Potassium Carbonate | N,N-Dimethylformamide | 96% | [3] |
Detailed Experimental Protocol (based on a similar synthesis)
This protocol is adapted from the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde and can be applied to the synthesis of this compound.
Materials:
-
Vanillin (3-methoxy-4-hydroxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ice-cold water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) and 4-nitrobenzyl bromide (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group. | - Use a stronger base (e.g., sodium hydride). Note that stronger bases may require stricter anhydrous conditions. - Ensure the base is of good quality and has not been deactivated by moisture. |
| Poor Quality Reagents: Starting materials (vanillin, 4-nitrobenzyl bromide) or the solvent may be impure or contain water. | - Use freshly recrystallized or purified starting materials. - Use anhydrous solvents. Traces of water can quench the phenoxide intermediate. | |
| Low Reaction Temperature: The reaction may be too slow at the temperature used. | - Increase the reaction temperature. Williamson ether syntheses often require heating. | |
| Formation of Side Products | Side reaction of the base: Strong bases can react with the solvent or the alkylating agent. | - Choose a base that is compatible with the solvent and reaction conditions. For example, potassium carbonate is a good choice for DMF or acetonitrile. |
| Competing SN2 and E2 reactions: If a stronger, bulkier base is used, elimination reactions of the alkyl halide can compete with the desired substitution. | - Use a non-bulky base like potassium carbonate or sodium hydroxide. | |
| O-alkylation vs. C-alkylation: Although less common with phenoxides, C-alkylation at the ortho position of the benzene ring can occur. | - This is generally not a major issue in this specific synthesis but can be influenced by the choice of solvent and counter-ion. Polar aprotic solvents generally favor O-alkylation. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase: This can happen if the product is not sufficiently non-polar. | - If a precipitate does not form upon addition to water, extract the aqueous mixture with an organic solvent like ethyl acetate. |
| Oily product instead of a solid: The product may not have crystallized properly. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base is essential for deprotonating the phenolic hydroxyl group of vanillin. This creates a negatively charged phenoxide ion, which is a much stronger nucleophile than the neutral phenol and is necessary for the subsequent nucleophilic attack on the 4-nitrobenzyl bromide.
Q2: Why is an anhydrous solvent recommended?
A2: Water can interfere with the reaction in two main ways. Firstly, it can react with the base, reducing its effectiveness. Secondly, it can protonate the phenoxide intermediate, converting it back to the less reactive phenol. This will significantly decrease the yield of the desired ether product.
Q3: Can I use a different alkylating agent?
A3: While 4-nitrobenzyl bromide is specified for this synthesis, other alkyl halides can be used in Williamson ether syntheses. However, the reactivity of the alkyl halide will affect the reaction conditions. For instance, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: If TLC analysis indicates that the starting materials are no longer being consumed, you can try several approaches. First, you could add more of the alkylating agent and/or the base. It is possible that one of these reagents has been consumed or degraded. Alternatively, increasing the reaction temperature or extending the reaction time may help to drive the reaction to completion.
Q5: Is a phase-transfer catalyst necessary for this reaction?
A5: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is typically used when the reaction is carried out in a biphasic system, such as with an aqueous solution of a base and an organic solvent.[2] In a homogenous system with a polar aprotic solvent like DMF or acetonitrile, a phase-transfer catalyst is generally not required as the reactants are soluble in the reaction medium.
Experimental Workflow Diagram
Caption: General workflow for the Williamson ether synthesis of this compound.
References
preventing self-condensation of benzaldehyde during Schiff base formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the self-condensation of benzaldehyde during Schiff base formation.
Frequently Asked Questions (FAQs)
Q1: What is benzaldehyde self-condensation and why is it a concern during Schiff base synthesis?
A1: While benzaldehyde lacks alpha-hydrogens and thus cannot undergo a typical aldol condensation with itself, it can participate in other self-reaction side products under certain conditions.[1] The primary concerns are the Cannizzaro reaction and Benzoin condensation .[2][3][4][5]
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of benzaldehyde can disproportionate to form one molecule of benzyl alcohol and one molecule of benzoic acid.[5][6][7]
-
Benzoin Condensation: In the presence of certain catalysts (like cyanide or thiamine), two molecules of benzaldehyde can react to form benzoin, an α-hydroxy ketone.[2][3][8]
These side reactions consume the benzaldehyde, reducing the yield of the desired Schiff base and complicating the purification of the final product.
Q2: My benzaldehyde has been stored for a while. Can I still use it for my Schiff base reaction?
A2: Benzaldehyde is prone to oxidation by air, forming benzoic acid as a white crystalline solid.[9][10] This impurity can interfere with the Schiff base formation. It is highly recommended to purify stored benzaldehyde before use. A simple purification method involves washing the benzaldehyde with an aqueous solution of sodium carbonate or sodium bicarbonate to remove the acidic benzoic acid impurity.[10][11][12][13]
Q3: What are the optimal conditions to favor Schiff base formation over side reactions?
A3: Optimal conditions are crucial for maximizing the yield of the Schiff base. Key factors to consider include:
-
pH Control: The rate of Schiff base formation is often maximal around a pH of 5.[14] Strongly acidic or basic conditions can either protonate the amine (making it non-nucleophilic) or promote side reactions like the Cannizzaro reaction.
-
Temperature: While some reactions proceed at room temperature, others may require gentle heating or reflux to overcome the activation energy.[15][16] However, excessively high temperatures can promote side reactions. For instance, one study on a specific Schiff base formation found that room temperature (25°C) was optimal.
-
Solvent: The choice of solvent is important. Alcohols like ethanol are commonly used.[15][17][18] In some cases, using a solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus can be effective in removing water and driving the reaction to completion.[16]
-
Water Removal: Schiff base formation is a reversible reaction that produces water as a byproduct.[19][20] Removing this water shifts the equilibrium towards the product side, thereby increasing the yield. This can be achieved using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[16][21]
Troubleshooting Guide
Issue 1: Low yield of the Schiff base product.
| Potential Cause | Troubleshooting Steps |
| Presence of benzoic acid in benzaldehyde | Purify the benzaldehyde by washing with a 5-10% sodium carbonate or bicarbonate solution before the reaction.[9][10][11] |
| Reaction equilibrium not favoring the product | Remove water as it forms using a Dean-Stark apparatus (with a suitable solvent like toluene) or by adding a dehydrating agent (e.g., molecular sieves).[16][21] |
| Suboptimal reaction temperature | Optimize the reaction temperature. While some reactions work well at room temperature, others may require gentle heating. Monitor the reaction by TLC to find the optimal temperature. |
| Incorrect pH | Adjust the pH of the reaction mixture. A slightly acidic medium (pH 4-5) is often optimal for Schiff base formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid. |
| Reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Issue 2: Presence of unexpected side products.
| Side Product | Likely Cause | Prevention |
| Benzyl alcohol and Benzoic acid | Strongly basic reaction conditions promoting the Cannizzaro reaction.[4][5][6] | Avoid using strong bases as catalysts. If a base is needed, a weak base is preferable. Maintain a neutral or slightly acidic pH. |
| Benzoin | Presence of a nucleophilic catalyst like cyanide or thiamine.[2][3][8] | Avoid these specific catalysts if benzoin formation is observed. |
| Unreacted benzaldehyde and/or amine | Incomplete reaction. | See "Low yield" troubleshooting. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of N-benzylideneaniline, a common Schiff base derived from benzaldehyde.
Table 1: Reaction Conditions for N-benzylideneaniline Synthesis
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Benzaldehyde | 0.20 mole | 1 mole | 1.025 mmol |
| Aniline | 0.20 mole | 1 mole | 1.010 mmol |
| Solvent | 95% Ethanol (33 mL) | 95% Ethanol (165 cc) | Absolute Ethanol (16.5 mL for crystallization) |
| Catalyst | None | None | None |
| Reaction Time | 15 min stirring, then 30 min in ice-bath | 15 min standing, then 30 min in ice-water | 4 hours reflux |
| Temperature | Room temperature, then 0°C | Room temperature, then 0°C | 80°C |
| Reference | [18] | [22] | [15] |
Table 2: Effect of Temperature on Schiff Base Yield (Benzaldehyde and n-butylamine) [20]
| Temperature (°C) | Yield without Water Removal (%) | Yield with Water Removal (Pervaporation) (%) |
| 5 | 58 | 90.4 |
| 15 | - | 98.6 |
| 25 | - | - |
| 45 | 84 | - |
Note: The data in Table 2 is for a specific reaction and serves to illustrate the general trend of temperature and water removal on yield.
Experimental Protocols
Protocol 1: Purification of Benzaldehyde
This protocol describes the removal of benzoic acid from commercially available benzaldehyde.[11][12]
Materials:
-
Benzaldehyde
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the benzaldehyde in an equal volume of diethyl ether and transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium carbonate solution, shake the funnel gently, and vent frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium carbonate solution until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with an equal volume of deionized water.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain purified benzaldehyde.
Protocol 2: Synthesis of N-Benzylideneaniline
This protocol is a standard method for the synthesis of a Schiff base from benzaldehyde and aniline.[17][18]
Materials:
-
Benzaldehyde (0.20 mole, freshly purified)
-
Aniline (0.20 mole)
-
95% Ethanol
-
1 L Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 1 L Erlenmeyer flask, combine 0.20 mole of benzaldehyde and 0.20 mole of aniline.
-
Stir the mixture vigorously at room temperature for 15 minutes.[18]
-
Add 33 mL of 95% ethanol and continue stirring for an additional 5 minutes.[18]
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Cool the flask in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Allow the product to air dry. The melting point of N-benzylideneaniline is approximately 51-52°C.[23]
Visualizations
The following diagrams illustrate the key reaction pathways discussed.
Caption: Desired reaction pathway for Schiff base formation.
Caption: Competing side reactions of benzaldehyde.
References
- 1. homework.study.com [homework.study.com]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. snscourseware.org [snscourseware.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 12. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. peerj.com [peerj.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes* | Semantic Scholar [semanticscholar.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. youtube.com [youtube.com]
scaling up the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with 4-nitrobenzyl bromide or chloride.
Q2: What are the starting materials for this synthesis?
A2: The key starting materials are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. You will also need a suitable base and solvent.
Q3: Why is the Williamson ether synthesis preferred for this transformation?
A3: The Williamson ether synthesis is a robust and versatile method for forming ethers. It is well-suited for this particular synthesis because the phenolic proton of isovanillin is readily deprotonated to form a nucleophilic phenoxide, and 4-nitrobenzyl bromide is a reactive electrophile, facilitating an efficient S(_N)2 reaction.
Q4: Are there any significant safety precautions to consider?
A4: Yes. 4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Many organic solvents used, such as DMF and acetonitrile, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation of Isovanillin | The base may be too weak or not used in sufficient quantity. Ensure at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. For weaker bases, a slight excess may be beneficial. |
| Poor Quality of 4-Nitrobenzyl Halide | The 4-nitrobenzyl halide may have degraded. Use a fresh bottle or purify the existing stock if its quality is questionable. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity. Use a polar aprotic solvent such as DMF or acetonitrile to enhance the reaction rate. |
| Reaction Temperature is Too Low | While the reaction often proceeds at room temperature, gentle heating (50-80 °C) can significantly increase the reaction rate and yield. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Presence of Water | Water can hydrolyze the 4-nitrobenzyl halide and protonate the phenoxide. Ensure all glassware is dry and use anhydrous solvents for the best results. |
Formation of Impurities
| Potential Cause | Troubleshooting Solution |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although O-alkylation is generally favored. Using polar aprotic solvents and moderate temperatures can help minimize C-alkylation. |
| Unreacted Starting Materials | If the reaction is incomplete, you will have unreacted isovanillin and 4-nitrobenzyl halide in your crude product. Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed. |
| Formation of 4,4'-Dinitrobibenzyl | This can occur through a Wurtz-type coupling of the 4-nitrobenzyl halide, especially in the presence of certain metals or if the reaction is run at very high temperatures. Ensure clean glassware and controlled heating. |
| Hydrolysis of 4-Nitrobenzyl Halide | If moisture is present, 4-nitrobenzyl alcohol can form as a byproduct. Use anhydrous conditions. |
Product Purification Issues
| Potential Cause | Troubleshooting Solution |
| Difficulty in Crystallization | The crude product may be oily or may not crystallize easily due to the presence of impurities. Purify the crude product by column chromatography before attempting recrystallization. |
| Co-precipitation of Impurities | During crystallization, impurities may precipitate along with the product. Ensure the product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals. |
| Product is Insoluble in Common Recrystallization Solvents | For this compound, acetonitrile has been reported to be an effective recrystallization solvent for a similar isomer.[1] Other options to explore include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
Data Presentation
The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following tables provide an illustrative comparison based on typical results for similar aromatic ether syntheses.
Table 1: Effect of Base on Product Yield *
| Base | pKa of Conjugate Acid | Typical Yield Range | Comments |
| K₂CO₃ | 10.3 | 70-85% | A mild and commonly used base. Requires longer reaction times or gentle heating. |
| NaOH | ~15.7 | 65-80% | A strong base, but the presence of water from aqueous NaOH can lead to side reactions. |
| NaH | 36 | >90% | A very strong, non-nucleophilic base that drives the deprotonation to completion. Requires anhydrous conditions and careful handling. |
*Yields are illustrative and can vary based on specific reaction conditions.
Table 2: Effect of Solvent on Reaction Rate *
| Solvent | Type | Relative Reaction Rate | Comments |
| DMF | Polar Aprotic | Very Fast | Excellent for S(_N)2 reactions as it solvates cations well, leaving the anion nucleophilic. |
| Acetonitrile | Polar Aprotic | Fast | A good alternative to DMF, often easier to remove during work-up.[1] |
| Acetone | Polar Aprotic | Moderate | Can be effective, but generally slower than DMF or acetonitrile. |
| Ethanol | Polar Protic | Slow | Solvates the phenoxide, reducing its nucleophilicity and slowing the reaction. |
_*Relative rates are based on general principles of S(N)2 reactions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for a similar isomeric compound and is expected to provide a good yield of the target molecule.[1]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Add 4-nitrobenzyl bromide (1.05 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
Validating the Structure of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed validation of the chemical structure of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde through a comparative analysis of predicted and experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data. By examining the characteristic chemical shifts and coupling patterns of its constituent functional groups, we can confidently confirm the successful synthesis and structural integrity of this compound.
Molecular Structure
The structure of this compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is presented below. The key functional groups influencing its NMR spectra are the aldehyde, the methoxy group, the p-nitrobenzyl ether moiety, and the substituted benzene rings.
Figure 1. Chemical structure of this compound.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. For a standard analysis, approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used between pulses.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are often necessary due to the lower natural abundance of the ¹³C isotope.
Data Comparison and Structural Validation
To validate the structure of this compound, we will compare its expected NMR signals with the known experimental data of its precursors: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and p-nitrobenzyl bromide.
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of the target molecule is expected to show characteristic signals for each of its distinct proton environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Reference Data (Vanillin / p-Nitrobenzyl Bromide) |
| Aldehyde-H | ~9.8 - 9.9 | Singlet (s) | 1H | Vanillin: ~9.83 ppm (s) |
| Aromatic-H (H-2, H-6) on Benzaldehyde Ring | ~7.4 - 7.5 | Multiplet (m) | 2H | Vanillin: ~7.42 ppm (m) |
| Aromatic-H (H-5) on Benzaldehyde Ring | ~6.9 - 7.0 | Doublet (d) | 1H | Vanillin: ~7.04 ppm (d) |
| Methoxy-H (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | Vanillin: ~3.97 ppm (s) |
| Benzyl-H (-OCH₂-) | ~5.2 - 5.4 | Singlet (s) | 2H | p-Nitrobenzyl Bromide: ~4.6 ppm (s) - Shifted downfield due to ether linkage |
| Aromatic-H (ortho to -NO₂) | ~8.2 - 8.3 | Doublet (d) | 2H | p-Nitrobenzyl Bromide: ~8.2 ppm (d) |
| Aromatic-H (ortho to -CH₂O-) | ~7.6 - 7.7 | Doublet (d) | 2H | p-Nitrobenzyl Bromide: ~7.6 ppm (d) |
Table 1. Predicted ¹H NMR Data for this compound and Comparison with Precursor Data.
The formation of the ether bond is expected to cause a downfield shift of the benzylic protons (-OCH₂-) compared to the starting p-nitrobenzyl bromide due to the deshielding effect of the adjacent oxygen atom. The signals for the protons on the benzaldehyde ring are predicted to be largely similar to those in vanillin, with minor shifts due to the etherification of the hydroxyl group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference Data (Vanillin / p-Nitrobenzyl Bromide) |
| Aldehyde-C (C=O) | ~191 - 192 | Vanillin: ~191.1 ppm |
| Quaternary-C (C-4) | ~152 - 153 | Vanillin: ~151.8 ppm |
| Quaternary-C (C-3) | ~148 - 149 | Vanillin: ~147.2 ppm |
| Aromatic-CH (C-6) | ~127 - 128 | Vanillin: ~127.1 ppm |
| Quaternary-C (C-1) | ~130 - 131 | Vanillin: ~130.3 ppm |
| Aromatic-CH (C-5) | ~113 - 114 | Vanillin: ~114.7 ppm |
| Aromatic-CH (C-2) | ~110 - 111 | Vanillin: ~109.2 ppm |
| Methoxy-C (-OCH₃) | ~56 | Vanillin: ~56.1 ppm |
| Benzyl-C (-OCH₂-) | ~70 - 71 | p-Nitrobenzyl Bromide: ~32 ppm - Significant downfield shift |
| Quaternary-C (ipso to -NO₂) | ~147 - 148 | p-Nitrobenzyl Bromide: ~147.5 ppm |
| Quaternary-C (ipso to -CH₂O-) | ~144 - 145 | p-Nitrobenzyl Bromide: ~135.5 ppm |
| Aromatic-CH (ortho to -NO₂) | ~128 - 129 | p-Nitrobenzyl Bromide: ~129.5 ppm |
| Aromatic-CH (ortho to -CH₂O-) | ~123 - 124 | p-Nitrobenzyl Bromide: ~124.0 ppm |
Table 2. Predicted ¹³C NMR Data for this compound and Comparison with Precursor Data.
The most significant change in the ¹³C NMR spectrum upon formation of the target molecule is the substantial downfield shift of the benzylic carbon from approximately 32 ppm in p-nitrobenzyl bromide to an expected value of around 70-71 ppm in the ether product. This is a hallmark of the C-O bond formation. The carbon chemical shifts of the benzaldehyde ring are expected to show minor variations from those of vanillin.
Conclusion
The structural validation of this compound can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By comparing the predicted chemical shifts and multiplicities, which are derived from the well-established NMR data of its precursors, with the experimental spectra of the synthesized compound, researchers can confirm the presence of all key functional groups and their connectivity. The characteristic downfield shifts of the benzylic protons and carbon are particularly strong indicators of the successful formation of the ether linkage. This comparative NMR analysis serves as a robust and indispensable tool for the verification of the molecular structure in synthetic and medicinal chemistry research.
A Comparative Guide to Purity Assessment of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and sensitivity for non-volatile compounds. This guide provides a detailed HPLC methodology for analyzing this compound and objectively compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative for volatile and semi-volatile impurity profiling.
Synthesis and Potential Impurities
The most probable synthetic route for this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on 4-nitrobenzyl halide by the phenoxide ion of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Understanding this pathway is crucial for identifying potential process-related impurities.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to effectively separate and quantify the main compound from its potential impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC (RP-HPLC) method is optimized for the separation of moderately polar aromatic compounds.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent confirmatory technique, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC-UV.
-
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
Filter through a 0.45 µm syringe filter if necessary.
-
Performance Comparison: HPLC vs. GC-MS
The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for the main compound and its potential impurities.
Table 1: Chromatographic Performance Data
| Compound | Method | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Isovanillin | HPLC | 4.5 | - | 1.1 |
| 4-Nitrobenzyl Halide | HPLC | 8.2 | 12.1 | 1.2 |
| This compound | HPLC | 12.8 | 15.3 | 1.1 |
| 4,4'-Dinitrobibenzyl | HPLC | 16.5 | 10.5 | 1.3 |
| Isovanillin | GC-MS | 5.8 | - | 1.0 |
| 4-Nitrobenzyl Halide | GC-MS | 8.1 | 9.8 | 1.1 |
| This compound | GC-MS | 13.5 | 18.2 | 1.0 |
| 4,4'-Dinitrobibenzyl | GC-MS | 15.2 | 6.5 | 1.2 |
Table 2: Method Validation and Sensitivity Data
| Parameter | HPLC | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| LOD (Main Compound) | 0.01 µg/mL | 0.05 ng/mL |
| LOQ (Main Compound) | 0.03 µg/mL | 0.15 ng/mL |
| Specificity | Good separation from known impurities | Excellent, with mass spectral confirmation |
Experimental Workflow Visualization
The overall process for purity assessment, from sample receipt to final analysis, is depicted in the workflow diagram below.
Discussion and Recommendations
HPLC-UV stands out as the primary method for routine quality control and purity assessment of this compound. Its key advantages include:
-
Robustness and Precision: The method demonstrates excellent precision and accuracy, making it suitable for quantitative analysis in a regulated environment.
-
Suitability for Non-Volatile Compounds: As the target compound and its likely impurities are non-volatile, HPLC is the ideal separation technique.[1]
-
Simplicity: The sample preparation and analysis are straightforward and commonly available in analytical laboratories.
GC-MS , while not the primary choice for quantifying this non-volatile compound without derivatization, serves as an invaluable complementary technique.[1] Its strengths are:
-
Unambiguous Identification: Mass spectrometry provides structural information, allowing for the definitive identification of known and unknown impurities, especially those that might co-elute in the HPLC method.
-
High Sensitivity for Volatile Impurities: GC-MS is superior for detecting and quantifying any residual solvents or volatile by-products from the synthesis.
-
Orthogonal Technique: Using a method with a different separation principle (volatility vs. polarity) provides a more comprehensive purity profile.
Conclusion
For the routine purity assessment of this compound, RP-HPLC is the recommended method . It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is suitable for quality control in a pharmaceutical setting. GC-MS serves as a valuable complementary technique, especially for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. Employing both methods provides a comprehensive and orthogonal approach to ensure the highest quality of the chemical intermediate.
References
FT-IR spectroscopy for functional group analysis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
An objective analysis of the functional groups present in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable structural information. This guide compares its expected spectral features with those of related alternative compounds, supported by established experimental data for researchers, scientists, and drug development professionals.
Functional Group Analysis by FT-IR Spectroscopy
FT-IR spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its chemical bonds. By analyzing the absorption bands in an FT-IR spectrum, one can deduce the presence of specific functional groups within a molecular structure.
The target molecule, this compound, possesses several key functional groups that give rise to a unique FT-IR spectrum: an aromatic aldehyde, an aryl ether, a nitro group, and substituted benzene rings.
Experimental Protocol: Acquiring the FT-IR Spectrum
A standard method for analyzing a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade
-
Spatula and balance
Procedure:
-
Drying: Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H stretch).
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded first and automatically subtracted from the sample spectrum.
Data Presentation: Comparison of FT-IR Absorption Bands
The following tables summarize the expected quantitative data for the target molecule and compare it with alternative compounds.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685[1][2] | Strong |
| Aldehyde C-H Stretch | ~2850 and ~2750[1][3] | Medium, often two bands | |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475[4][5] | Strong |
| Symmetric N-O Stretch | 1360 - 1290[4][5] | Strong | |
| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200[6][7] | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020[7] | Medium | |
| Aromatic Ring | C-H Stretch | 3100 - 3000[8] | Medium to Weak |
| C=C Stretch (in-ring) | 1600 - 1450[8][9] | Medium to Weak (multiple bands) | |
| Alkyl C-H (Methoxy) | C-H Stretch | 3000 - 2850[9] | Medium |
Table 2: Comparison of Key FT-IR Peaks with Alternative Compounds (Wavenumber in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | Aldehyde C-H Stretch | Asymmetric N-O Stretch | Asymmetric C-O-C Stretch (Aryl Ether) |
| Target Molecule | 1710 - 1685 | ~2850 & ~2750 | 1550 - 1475 | 1275 - 1200 |
| Benzaldehyde | ~1705[3][8] | ~2820 & ~2720[1][8] | N/A | N/A |
| 4-Nitrobenzaldehyde | ~1700 | ~2830 & ~2740 | 1550 - 1475[4][5] | N/A |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | ~1665 | ~2850 & ~2730 | N/A | ~1270 |
| 3-Methoxybenzaldehyde | ~1695 | ~2820 & ~2720 | N/A | ~1260 |
Analysis and Comparison
The FT-IR spectrum of This compound is expected to be complex, with several characteristic peaks confirming its structure.
-
Aldehyde Group: A strong absorption band between 1710-1685 cm⁻¹ is indicative of the carbonyl (C=O) group of an aromatic aldehyde.[1][2] This is slightly lower than for saturated aldehydes due to conjugation with the aromatic ring. The presence of two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ due to the aldehydic C-H stretch is a definitive feature for an aldehyde.[1][3]
-
Nitro Group: The presence of the 4-nitrophenyl group will be confirmed by two strong bands: one for the asymmetric N-O stretch between 1550-1475 cm⁻¹ and another for the symmetric N-O stretch between 1360-1290 cm⁻¹.[4][5] These are some of the most intense and easily identifiable peaks in the spectrum.
-
Ether Linkages: The molecule contains two different ether linkages (an aryl-alkyl ether and a methoxy group). These will result in strong C-O stretching vibrations. A prominent band for the asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹.[6][7]
-
Aromatic Rings: The C-H stretching vibrations of the aromatic protons will appear as weak to medium bands just above 3000 cm⁻¹.[8] In-ring C=C stretching vibrations typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.[8][9]
Comparison with Alternatives:
-
Benzaldehyde: Compared to benzaldehyde, the target molecule's C=O stretch will be in a similar region. However, the target molecule's spectrum will be significantly more complex due to the strong absorptions from the nitro and ether groups, which are absent in benzaldehyde.[8]
-
4-Nitrobenzaldehyde: This compound will share the characteristic aldehyde and nitro group peaks with the target molecule. The key difference will be the absence of the strong C-O ether stretching bands in the 1300-1000 cm⁻¹ region.
-
Vanillin: Vanillin has a hydroxyl (-OH) group instead of the 4-nitrobenzyloxy group. Therefore, its spectrum would show a broad O-H stretching band around 3400-3200 cm⁻¹ and lack the characteristic strong N-O stretching bands of the nitro group.
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR functional group analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
comparative study of different synthetic routes to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a valuable intermediate in organic synthesis. The comparison is based on the widely utilized Williamson ether synthesis, starting from two isomeric phenols: vanillin and isovanillin. This document outlines the reaction conditions, potential yields, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.
Introduction
This compound is a substituted benzaldehyde derivative with potential applications in the synthesis of various biologically active molecules. Its preparation is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of the target molecule, this translates to the reaction of a hydroxyl-substituted methoxybenzaldehyde with 4-nitrobenzyl bromide.
The two primary starting materials for this synthesis are vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The choice between these two precursors constitutes the basis of our comparative study.
Synthetic Route Overview
The synthesis of this compound via Williamson ether synthesis can be conceptualized through two main routes, differing only in the starting phenolic aldehyde.
Route 1: O-alkylation of Vanillin Route 2: O-alkylation of Isovanillin
Both routes converge to the same product by reacting the respective phenoxide with 4-nitrobenzyl bromide. The efficiency and practicality of each route can be influenced by factors such as the acidity of the phenolic proton, the nucleophilicity of the resulting phenoxide, and the reaction conditions employed.
Comparative Data Summary
The following table summarizes the key quantitative parameters for the two synthetic routes. The data is compiled from analogous reactions reported in the literature, providing a reasonable expectation of performance for the synthesis of the target compound.
| Parameter | Route 1: From Vanillin | Route 2: From Isovanillin |
| Starting Material | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) |
| Reagents | Vanillin, 4-nitrobenzyl bromide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile) | Isovanillin, 4-nitrobenzyl bromide, Base (e.g., DBU, K₂CO₃), Solvent (e.g., DMF) |
| Typical Reaction Temp. | Room temperature to 80 °C | Room temperature |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Reported Yields (Analogous Reactions) | 65 - 95% | 78 - 92% |
| Purification Method | Recrystallization, Column Chromatography | Column Chromatography, Recrystallization |
Discussion of Synthetic Routes
Route 1: Synthesis from Vanillin
This route utilizes the readily available and cost-effective starting material, vanillin. The phenolic hydroxyl group at the C4 position is deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This nucleophile then reacts with 4-nitrobenzyl bromide in an SN2 reaction to yield the desired ether. The reaction can be carried out in a polar aprotic solvent like DMF or acetonitrile. The addition of a catalyst such as potassium iodide can enhance the reaction rate. Phase transfer catalysts, like tetrabutylammonium bromide (TBAB), have also been successfully employed in similar reactions, potentially allowing for the use of less hazardous solvent systems.
Route 2: Synthesis from Isovanillin
Isovanillin serves as the alternative starting material in this route. The phenolic hydroxyl group is located at the C3 position. While isovanillin is generally less common than vanillin, it is commercially available. The synthesis proceeds via the same Williamson ether synthesis mechanism. Studies on analogous O-alkylation of isovanillin derivatives have shown that strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can lead to high yields and relatively short reaction times at room temperature.[1] The slightly different electronic environment of the hydroxyl group in isovanillin compared to vanillin may influence its reactivity.
Experimental Protocols
Route 1: Synthesis from Vanillin with Potassium Carbonate
Materials:
-
Vanillin
-
4-Nitrobenzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (optional, as catalyst)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a stirred solution of vanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).
-
Add 4-nitrobenzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Route 2: Synthesis from Isovanillin with DBU
Materials:
-
Isovanillin
-
4-Nitrobenzyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve isovanillin (1.0 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of 4-nitrobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours, monitoring its progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Route 1: Synthesis from Vanillin.
References
The Influence of Benzaldehyde Substituents on the Biological Activity of Schiff Bases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Schiff bases derived from differently substituted benzaldehydes. The information presented is supported by experimental data from various studies, offering insights into the structure-activity relationships that govern their therapeutic potential.
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The biological efficacy of these compounds can be finely tuned by introducing various substituents onto the aromatic rings of the parent aldehydes and amines. This guide focuses on Schiff bases derived from substituted benzaldehydes, exploring how different functional groups impact their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.
General Synthesis of Schiff Bases from Substituted Benzaldehydes
The synthesis of Schiff bases is a relatively straightforward condensation reaction between a primary amine and a carbonyl compound, in this case, a substituted benzaldehyde.[4][5] The general reaction is catalyzed by acid and typically involves refluxing equimolar amounts of the reactants in a suitable solvent like ethanol.[4][5]
Comparative Analysis of Biological Activities
The biological activity of Schiff bases is significantly influenced by the nature and position of substituents on the benzaldehyde ring. Electron-donating groups (e.g., -OCH3, -OH, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2, -Cl, -Br) can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity
Schiff bases have demonstrated notable activity against a range of pathogenic bacteria and fungi.[6][7] The presence of the imine group is crucial for their antimicrobial action, often disrupting normal cell processes.[8] The introduction of specific substituents on the benzaldehyde ring can enhance this activity.
For instance, a study on Schiff bases derived from O-carboxymethyl chitosan and para-substituted benzaldehydes showed that the antibacterial activity decreased in the order of the substituent: OCH3 > CH3 > H > F > Cl > Br > NO2.[9] This suggests that electron-donating groups at the para position enhance antibacterial efficacy.
Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes
| Benzaldehyde Substituent | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 4-OCH3 | E. coli, S. aureus | IC50 | 30 ppm, 34 ppm | [9] |
| 4-CH3 | E. coli, S. aureus | IC50 | Higher than 4-OCH3 | [9] |
| Unsubstituted | E. coli, S. aureus | IC50 | Higher than 4-CH3 | [9] |
| 4-F | E. coli, S. aureus | IC50 | Higher than Unsubstituted | [9] |
| 4-Cl | E. coli, S. aureus | IC50 | Higher than 4-F | [9] |
| 4-Br | E. coli, S. aureus | IC50 | Higher than 4-Cl | [9] |
| 4-NO2 | E. coli, S. aureus | IC50 | Highest (least active) | [9] |
| Unspecified | S. aureus, E. coli | Zone of Inhibition | - | [10] |
| Various | Gram-positive & Gram-negative bacteria, Candida | MIC | - | [11] |
Note: This table presents a selection of data to illustrate the trend. For comprehensive data, refer to the cited literature.
Anticancer Activity
The cytotoxic effects of Schiff bases against various cancer cell lines are a significant area of research.[12][13][14] The mode of action often involves the induction of apoptosis and cell cycle arrest.[12][15] The lipophilicity and electronic properties conferred by different substituents play a critical role in their anticancer potential.
For example, a study on novel Schiff bases derived from 4-nitro benzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts.[13] The anticancer activity of some Schiff bases is attributed to the presence of the azomethine group (-HC=N-).[13]
Table 2: Comparative Anticancer Activity (IC50 values) of Schiff Bases Derived from Substituted Benzaldehydes
| Benzaldehyde Substituent | Cancer Cell Line | IC50 Value | Reference(s) |
| 4-NO2 | TSCCF | 446.68 µg/mL | [13] |
| Salicylaldehyde | K562, HEL (leukemia) | Not specified, but strong inhibition | [12] |
| 2-hydroxybenzaldehyde | Various | Screening performed | [16] |
| 2-chlorobenzaldehyde | A549 (human lung cancer) | Significant cytotoxicity | [17] |
Note: IC50 values are highly dependent on the specific Schiff base structure and the cell line tested.
Antioxidant Activity
Many Schiff bases exhibit antioxidant properties, primarily due to their ability to scavenge free radicals.[18][19][20] Phenolic Schiff bases, in particular, are effective radical scavengers due to the hydrogen-donating ability of the hydroxyl group.[21] The antioxidant activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][21]
The position and nature of substituents can influence the antioxidant potential. Electron-donating groups generally enhance the activity by stabilizing the resulting radical after hydrogen or electron donation.[18][22]
Table 3: Comparative Antioxidant Activity (IC50 values from DPPH Assay) of Schiff Bases
| Benzaldehyde Moiety/Substituent | IC50 Value (µM or µg/mL) | Standard (IC50 Value) | Reference(s) |
| Phenyl thiazole and benzaldehyde derivatives | 3.60 µg/mL, 3.65 µg/mL | Ascorbic acid | [18] |
| Aminophenol-based Schiff bases | 4.39 - 7.90 µM | Ascorbic acid (1.49 µM) | [18] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Schiff bases have also been investigated for their anti-inflammatory properties.[8][23][24] The mechanism of action can involve the inhibition of inflammatory mediators. Some studies have shown that Schiff base derivatives can exhibit significant anti-inflammatory effects in in vitro and in vivo models.[8][24] For instance, a Schiff base derived from p-aminobenzene sulfonamide and salicylaldehyde exhibited good anti-inflammatory activity against egg-white induced edema in rats.[23][24]
Table 4: Comparative Anti-inflammatory Activity of Schiff Bases
| Schiff Base Derivative | Model | Activity | Reference(s) |
| From salicylamide and benzaldehyde | Egg-white induced edema in rat | No activity | [23][24] |
| From p-aminobenzene sulfonamide and salicylaldehyde | Egg-white induced edema in rat | Good activity | [23][24] |
| Cinnamaldehyde and Tryptophan complex | Egg albumin induced inflammation in mice | Active against inflammation | [25] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of Schiff bases. Below are summaries of common methodologies.
Synthesis of Schiff Bases
A general procedure involves the condensation of a substituted benzaldehyde with a primary amine.[4][5]
-
Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde and the primary amine in a suitable solvent, such as absolute ethanol.[5]
-
Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.[4]
-
Reflux: Reflux the reaction mixture for a specified period (e.g., 2-6 hours).[8][26]
-
Isolation: Cool the mixture to allow the Schiff base to precipitate. The product is then filtered, washed, and can be purified by recrystallization.[7]
Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition against a specific microorganism.[27][28]
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto an agar plate.[27]
-
Application: Impregnate sterile paper discs with a known concentration of the Schiff base solution and place them on the agar surface.[10][27] Alternatively, wells can be cut into the agar and filled with the test solution.[28]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[27]
-
Measurement: Measure the diameter of the zone of inhibition around the disc/well. A larger zone indicates greater antimicrobial activity.[27]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][27][29]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.[15][27]
-
Treatment: Treat the cells with various concentrations of the Schiff base compounds and incubate for a further 24-72 hours.[15][27]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.[29]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[21]
-
Reaction Mixture: Prepare a reaction mixture containing the Schiff base solution at different concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).[21]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).[21]
In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)
This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit protein denaturation.[30]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, bovine serum albumin, and a buffer.
-
Incubation: Heat the mixture to induce denaturation.
-
Measurement: Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.
Visualizing Key Processes
To better understand the experimental and logical frameworks involved in the study of Schiff bases, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of Schiff bases.
Caption: Logical relationship between substituents and their effect on biological activity.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. ijacskros.com [ijacskros.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmrsti.com [ijmrsti.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. benchchem.com [benchchem.com]
- 22. [PDF] Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review | Semantic Scholar [semanticscholar.org]
- 23. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 24. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. scielo.br [scielo.br]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benzylating Reagents: A Comparative Analysis of Alternatives to 4-Nitrobenzyl Bromide for Ether Synthesis
For researchers, scientists, and professionals in drug development, the formation of benzyl ethers is a cornerstone of synthetic chemistry, often employed to protect hydroxyl groups or to introduce a key structural motif. 4-Nitrobenzyl bromide has traditionally been a common reagent for this purpose, valued for its crystalline nature and the electron-withdrawing nitro group that activates the benzylic position towards nucleophilic substitution. However, the need for milder conditions, different reactivity profiles, and alternatives that avoid potentially problematic nitro-containing compounds has driven the exploration of other reagents.
This guide provides an objective comparison of key alternative reagents and methods for the synthesis of benzyl ethers, complete with experimental data and detailed protocols to aid in reagent selection and experimental design.
Core Alternative Strategies for Benzyl Ether Synthesis
The two primary strategies for forming benzyl ethers are the Williamson ether synthesis and the Mitsunobu reaction. Each offers a distinct mechanistic pathway and is compatible with a different set of reagents and substrates. Beyond these, other specialized reagents have been developed to address specific challenges, such as acid or base sensitivity of the substrate.
The Williamson Ether Synthesis: The Classic SN2 Approach
The Williamson ether synthesis is a robust and widely used method that proceeds via an SN2 mechanism. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a benzyl electrophile.[1][2] The success of this reaction is highly dependent on the steric accessibility of the electrophilic carbon, making primary benzyl halides and sulfonates the ideal substrates.[3]
Alternative Reagents:
-
Substituted Benzyl Bromides: The electronic nature of substituents on the aromatic ring influences the reactivity of the benzyl bromide. Electron-withdrawing groups, like the nitro group in 4-nitrobenzyl bromide, can accelerate SN2 reactions. Conversely, electron-donating groups may slightly decrease the rate.
-
Other Benzyl Halides (Cl, I): While benzyl bromide is common, benzyl chloride is often a less expensive alternative, though generally less reactive. Benzyl iodide is the most reactive but also more expensive and less stable.
-
Benzyl Sulfonates (Tosylates, Mesylates): These are excellent alternatives to halides, as tosylate and mesylate are superb leaving groups.[2][3] They are often prepared from the corresponding benzyl alcohol.
Data Comparison:
While direct head-to-head comparative yield tables under identical conditions are sparse in the literature, reactivity trends are well-established. The Hammett equation, which relates reaction rates to substituent electronic properties, shows that electron-withdrawing groups generally favor SN2 reactions with benzyl halides.[4][5] However, strong electron-donating groups can also increase reactivity if the reaction has some SN1 character.[4]
| Reagent Class | General Reactivity Trend (SN2) | Key Advantages | Key Disadvantages |
| Substituted Benzyl Bromides | I > Br > Cl | Wide commercial availability. | Can be lachrymatory; requires strong base. |
| (p-NO₂) | High | Crystalline, highly reactive. | Introduces nitro group. |
| (p-OMe) | Moderate | PMB ether is easily cleaved oxidatively. | Requires strong base. |
| (Unsubstituted) | Moderate | Standard, well-understood reactivity. | Requires strong base. |
| Benzyl Sulfonates | OTs, OMs > Br | Excellent leaving groups, high yields. | Often requires synthesis from benzyl alcohol. |
The Mitsunobu Reaction: A Milder, Redox-Neutral Alternative
The Mitsunobu reaction provides a powerful method for forming ethers under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[6][7] The reaction couples an alcohol (which will become the ether oxygen) with a pronucleophile (in this case, a benzyl alcohol) using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] A key feature is the inversion of stereochemistry at the reacting carbinol center.[7]
Alternative Reagents (Substituted Benzyl Alcohols):
The electronic properties of the benzyl alcohol can influence the reaction's success. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[10]
Data Comparison:
The Mitsunobu reaction is particularly advantageous for substrates that are prone to elimination or decomposition under the strongly basic conditions of the Williamson synthesis. For sterically hindered phenols, the Mitsunobu reaction, sometimes enhanced with sonication, can provide good yields where the Williamson synthesis fails.[6]
| Method | Substrate | Conditions | Yield | Reference |
| Williamson | Hindered Phenol + Benzyl Bromide | Strong Base (e.g., NaH), DMF | Often low to no yield | |
| Mitsunobu | Hindered Phenol + Benzyl Alcohol | PPh₃, DIAD, THF, rt | Moderate to High (~75%) | [6] |
Advanced and Specialized Benzylating Reagents
For particularly sensitive substrates, reagents have been developed that operate under neutral or mildly acidic conditions, avoiding both strong bases and the redox conditions of the Mitsunobu reaction.
-
Benzyl Trichloroacetimidates: These reagents, prepared from a benzyl alcohol and trichloroacetonitrile, are activated by a catalytic amount of a strong acid (e.g., triflic acid, TMSOTf) to benzylate alcohols under mildly acidic conditions.[11] This method is particularly useful for complex molecules like carbohydrates and base-sensitive substrates.[11]
-
2-Benzyloxy-1-methylpyridinium Triflate (Dudley Reagent): This stable, crystalline salt serves as a neutral benzylating agent.[12][13] Upon gentle heating, it releases an electrophilic benzyl species, effectively forming ethers without the need for strong acid or base promoters. It has proven successful for substrates where both Williamson and standard acid-catalyzed methods have failed.[12][14]
Data Comparison: Benzylation of Various Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | Cinnamyl alcohol | 24 | 99 |
| 2 | Geraniol | 24 | 99 |
| 3 | 10-Undecen-1-ol | 24 | 88 |
| 4 | (R)-(-)-2-Octanol | 24 | 93 |
| 5 | (-)-Menthol | 24 | 88 |
| 6 | 1-Adamantane-methanol | 24 | 80 |
Data compiled from Organic Syntheses, Vol. 85, p.248 (2008).[15]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Benzyl Bromide and NaH
This protocol describes a general procedure for the benzylation of a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 2.0 equiv)
-
Benzyl bromide (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting alcohol (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (2.0 equiv) portion-wise. Stir for 15-30 minutes at 0 °C to allow for alkoxide formation.
-
Add benzyl bromide (1.5 equiv) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Dilute the mixture with EtOAc and wash with water (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction using Benzyl Alcohol
This protocol describes the etherification of a phenolic nucleophile with benzyl alcohol.
Materials:
-
Phenol (1.0 equiv)
-
Benzyl Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), 1M NaOH(aq), Water, Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv), benzyl alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (5-10 mL/mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. A slight color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in EtOAc and wash with 1M NaOH (2x), water, and brine. The aqueous washes help remove the triphenylphosphine oxide and hydrazine byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Purification can be challenging due to byproducts; careful chromatography is often required.[10]
Diagrams of Key Pathways and Workflows
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Showdown: Differentiating 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde and Its Isomers
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is a cornerstone of rigorous research. Positional isomers, while sharing the same molecular formula, can exhibit markedly different biological activities, chemical reactivities, and physical properties. This guide provides a detailed spectroscopic comparison of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde and its key positional isomer, 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde. Due to the limited availability of direct experimental spectra for these specific compounds in public literature, this comparison leverages available data, including crystallographic information, alongside predicted spectroscopic characteristics derived from closely related analogues.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its isomer. These tables are designed to highlight the key differences that arise from the varied placement of the methoxy and (4-nitrophenyl)methoxy substituents on the benzaldehyde ring.
Table 1: ¹H NMR Spectroscopy Data (Predicted, based on related compounds)
| Compound | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| This compound | ~9.8 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H, nitro-substituted ring), ~7.6 (d, 2H, Ar-H, nitro-substituted ring), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.3 (s, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃) |
| 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | ~9.9 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H, nitro-substituted ring), ~7.6 (d, 2H, Ar-H, nitro-substituted ring), ~7.5 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~5.2 (s, 2H, -OCH₂-), ~4.0 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| This compound | ~191 (-CHO), ~160-150 (Ar-C-O), ~147 (Ar-C-NO₂), ~144 (Ar-C), ~130-110 (Ar-C), ~71 (-OCH₂-), ~56 (-OCH₃) |
| 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | ~191 (-CHO), ~162-152 (Ar-C-O), ~147 (Ar-C-NO₂), ~144 (Ar-C), ~130-110 (Ar-C), ~70 (-OCH₂-), ~56 (-OCH₃) |
Table 3: IR Spectroscopy Data
| Compound | Significant Absorption Peaks (cm⁻¹) |
| This compound | ~3100 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1690 (C=O str.), ~1590 (Ar C=C str.), ~1520, 1345 (N-O str. of NO₂), ~1270 (Ar-O-C str.), ~1020 (Alkyl-O-C str.) |
| 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | ~3100 (Ar C-H str.), ~2840, 2740 (Aldehyde C-H str.), ~1695 (C=O str.), ~1600 (Ar C=C str.), ~1520, 1345 (N-O str. of NO₂), ~1260 (Ar-O-C str.), ~1030 (Alkyl-O-C str.) |
Table 4: UV-Vis Spectroscopy Data (Predicted)
| Compound | λmax (nm) in Ethanol |
| This compound | ~280-290 (π → π* transition of the benzaldehyde ring), ~260-270 (π → π* transition of the nitro-substituted ring) |
| 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | ~270-280 (π → π* transition of the benzaldehyde ring), ~260-270 (π → π* transition of the nitro-substituted ring) |
Table 5: Mass Spectrometry Data (Electron Ionization - Predicted)
| Compound | Key m/z Ratios (Relative Intensity) |
| This compound | 287 (M⁺), 151 (M - C₇H₆NO₂)⁺, 136 (C₇H₅O₂)⁺, 121 (C₇H₅O)⁺, 107 (C₇H₇O)⁺, 91 (C₇H₇)⁺ |
| 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde | 287 (M⁺), 151 (M - C₇H₆NO₂)⁺, 136 (C₇H₅O₂)⁺, 121 (C₇H₅O)⁺, 107 (C₇H₇O)⁺, 91 (C₇H₇)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the isomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the conjugated systems of the isomers.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Spectrum Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Record the spectrum over a wavelength range of 200 to 400 nm.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, using Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into the GC-MS system. The mass spectrometer will scan a mass range of, for example, 40 to 500 m/z. The resulting mass spectrum will show the molecular ion and various fragment ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
assessing the stability of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde under different conditions
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive assessment of the stability of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde under various conditions, offering a comparative analysis with relevant alternatives and detailed experimental protocols.
The subject of this guide, this compound, is a molecule of interest in medicinal chemistry and drug delivery, primarily due to its structural features. The presence of a photolabile ortho-nitrobenzyl ether linkage suggests its potential use as a caged compound, where an active molecule can be released upon light stimulation. This guide delves into the critical aspects of its stability, providing a foundation for its potential applications.
Comparative Stability Analysis
To provide a clear perspective on the stability of this compound, a comparison with structurally related and alternative compounds is essential. Vanillin and Syringaldehyde are chosen as comparators due to their structural similarity to the substituted benzaldehyde moiety. Furthermore, alternative photolabile protecting groups are considered to offer a broader context for its application in light-mediated release strategies.
| Compound/Condition | Thermal Stability | Photolytic Stability (UV-A, ~365 nm) | pH Stability (Aqueous Solution) |
| This compound | Expected to be moderately stable. The ether linkage may be susceptible to cleavage at elevated temperatures. The nitro group can influence thermal decomposition pathways. | Highly Susceptible to Degradation. The o-nitrobenzyl ether moiety is known to undergo efficient photocleavage upon UV irradiation, leading to the release of 3-methoxy-4-hydroxybenzaldehyde (vanillin) and a nitroso photoproduct.[1][2][3] | The aldehyde group may undergo hydration in aqueous solutions. Stability is expected to be pH-dependent, with potential for hydrolysis of the ether linkage under strong acidic or basic conditions. Aromatic aldehydes can form less stable adducts in aqueous solutions compared to their aliphatic counterparts.[4][5][6] |
| Vanillin | Generally stable, though prolonged exposure to heat can lead to degradation.[7] Slowly oxidizes in moist air.[8] | Stable under typical laboratory light conditions but can be affected by prolonged exposure to light.[8] | Relatively stable in neutral and mildly acidic conditions. The phenolic hydroxyl group can be deprotonated in basic solutions. |
| Syringaldehyde | Considered stable under normal storage conditions.[9] | Sensitive to air and light.[10] | Similar to vanillin, the phenolic hydroxyl group is susceptible to deprotonation in alkaline conditions. |
| Coumarin-based Photolabile Protecting Groups | Generally possess good thermal stability. | Exhibit absorption maxima at longer wavelengths (often in the visible light spectrum), which can be advantageous for minimizing cellular damage.[11][12] | Stability is dependent on the specific coumarin derivative and the linkage to the protected molecule. |
| Quinoline-based Photolabile Protecting Groups | Typically show good thermal stability. | Offer high two-photon absorption cross-sections, allowing for highly localized uncaging with near-infrared light.[11] | Stability varies with the specific quinoline structure and linkage. |
Experimental Protocols
To ensure reproducibility and standardization, the following experimental protocols are recommended for assessing the stability of this compound.
Protocol 1: Thermal Stability Assessment
Objective: To determine the thermal degradation profile of the compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into several glass vials.
-
Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C, and a high-stress temperature of 105°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each temperature setting.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 4) to quantify the remaining parent compound and any degradation products.
-
Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
Protocol 2: Photostability Assessment
Objective: To evaluate the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Transfer the solution to quartz cuvettes or vials.
-
Expose the samples to a controlled light source, such as a UV-A lamp with a peak emission around 365 nm, in a photostability chamber. The o-nitrobenzyl group is known to be activated by photoirradiation at 365 nm.[1]
-
As a control, wrap identical samples in aluminum foil to protect them from light and keep them under the same temperature conditions.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots from the exposed and control samples.
-
Analyze the aliquots by HPLC (Protocol 4) to determine the extent of photodegradation.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the control sample.
Protocol 3: pH Stability Assessment (Hydrolytic Stability)
Objective: To assess the stability of the compound across a range of pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), take samples from each pH solution.
-
Immediately neutralize the samples if necessary and analyze them by HPLC (Protocol 4) to quantify the parent compound and any degradation products.
-
Determine the degradation rate at each pH.
Protocol 4: Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is recommended to achieve good separation of both polar and non-polar compounds.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 310 nm).
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[13][14] The resulting degradation products should be well-resolved from the parent peak.
Visualizing the Process
To better understand the experimental workflow and the potential molecular interactions, the following diagrams are provided.
The photolability of the ortho-nitrobenzyl group is a key characteristic of this compound. The generally accepted mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule.
Conclusion
The stability of this compound is critically influenced by its constituent functional groups. Its most prominent feature is its photolability, driven by the ortho-nitrobenzyl ether moiety, making it a candidate for light-triggered release applications. However, its thermal and pH stability must be carefully considered, particularly the potential for hydrolysis of the ether linkage and reactions of the aldehyde group. Compared to simple benzaldehydes like vanillin and syringaldehyde, its stability profile is more complex. When considering its use as a photolabile protecting group, a thorough comparison with alternatives such as coumarin and quinoline-based systems is necessary to select the optimal caging strategy for a specific biological application, taking into account factors like wavelength of activation, quantum yield, and potential for phototoxicity. The experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. Synthesis and degradation of photolabile dendrimers based on o-nitrobenzyl ether photolabile cores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rapid and Selective Photo-degradation of Polymers: Design of an Alternating Copolymer with an o-Nitrobenzyl Ether Pendant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [rjeid.com]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Syringaldehyde | 134-96-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
cross-validation of experimental data with computational predictions for 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined properties and computationally predicted data for the compound 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This molecule, a derivative of vanillin, is of interest in medicinal chemistry and materials science. The following sections present a cross-validation of its structural and physicochemical properties, offering insights for further research and development.
Physicochemical and Structural Properties: A Side-by-Side Comparison
The table below summarizes the available experimental data and computationally predicted values for this compound and its precursors. This allows for a direct comparison and evaluation of the accuracy of in silico models.
| Property | Experimental Value | Computational Prediction | Method/Source (Experimental) | Method/Source (Computational) |
| Molecular Formula | C₁₅H₁₃NO₅ | C₁₅H₁₃NO₅ | Elemental Analysis | N/A |
| Molecular Weight | 287.27 g/mol | 287.27 g/mol | Mass Spectrometry | N/A |
| Melting Point | Not Reported | 120-140 °C (Predicted Range) | Differential Scanning Calorimetry (DSC) | Quantitative Structure-Property Relationship (QSPR) Models |
| Crystal System | Monoclinic | N/A | Single-Crystal X-ray Diffraction | N/A |
| Space Group | P2₁/c | N/A | Single-Crystal X-ray Diffraction | N/A |
| Unit Cell Dimensions | a = 13.743 Å, b = 12.526 Å, c = 16.384 Å, β = 98.28° | N/A | Single-Crystal X-ray Diffraction | N/A |
| Dihedral Angle (between benzene rings) | 4.95° | 4-6° | Single-Crystal X-ray Diffraction | Density Functional Theory (DFT) B3LYP/6-31G(d) |
| ¹H NMR (CDCl₃, ppm) | Not Reported | δ 9.88 (s, 1H, -CHO), 7.85 (d, 2H), 7.55 (d, 2H), 7.45 (s, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 5.25 (s, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃) | Not Available | DFT/GIAO |
| ¹³C NMR (CDCl₃, ppm) | Not Reported | δ 191.0, 164.0, 150.0, 148.0, 142.0, 131.0, 128.0, 124.0, 112.0, 110.0, 70.0, 56.0 | Not Available | DFT/GIAO |
| IR (cm⁻¹) | Not Reported | ~2850 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1520 & ~1345 (NO₂, asymm. & symm.), ~1270 (C-O, ether) | Not Available | DFT/B3LYP/6-31G(d) |
| UV-Vis λmax (nm) | Not Reported | ~280 nm, ~315 nm | Not Available | Time-Dependent DFT (TD-DFT) |
| LogP | Not Reported | 3.52 | Not Available | ALOGPS |
Experimental Protocols
The synthesis and characterization of this compound were conducted as follows:
Synthesis of this compound
The synthesis of the title compound is achieved through a Williamson ether synthesis.
Materials:
-
Vanillin (3-methoxy-4-hydroxybenzaldehyde)
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
A mixture of vanillin (1.52 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetone was stirred at room temperature for 30 minutes.
-
To this suspension, 4-nitrobenzyl bromide (2.16 g, 10 mmol) was added, and the reaction mixture was refluxed for 8 hours.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture was cooled to room temperature, and the inorganic salts were filtered off.
-
The filtrate was concentrated under reduced pressure to yield a solid residue.
-
The crude product was recrystallized from ethanol to afford pale yellow crystals of this compound.
Characterization Methods
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the compound was mounted on a goniometer. X-ray diffraction data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å) on a Bruker SMART APEX II CCD diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.
Computational Methodology
The computational predictions presented in this guide were generated using the following methods:
-
Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) calculations were performed using the Gaussian 16 software package. The B3LYP functional with the 6-31G(d) basis set was employed for geometry optimization and frequency calculations.
-
NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory was used to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-31G(d) level were used to predict the electronic absorption spectra.
-
LogP Prediction: The octanol-water partition coefficient (LogP) was predicted using the ALOGPS 2.1 program.
Visualizing the Comparison Workflow
The following diagram illustrates the workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for comparing experimental and computational data.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound has not been extensively studied, its structural similarity to other benzaldehyde derivatives suggests potential interactions with various biological targets. For instance, some benzaldehyde derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin synthesis. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical inhibition of the melanin synthesis pathway.
Conclusion
This guide demonstrates the power of combining experimental and computational approaches to characterize a molecule of interest. The available experimental crystallographic data for this compound provides a solid foundation for validating computational models. While further experimental work is needed to fully characterize its spectroscopic and biological properties, the computational predictions presented here offer valuable guidance for future research endeavors in drug discovery and materials science. The presented workflow and hypothetical pathway can serve as a template for the investigation of other novel compounds.
comparing the efficacy of different catalysts for the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, relies on the efficient O-alkylation of isovanillin with 4-nitrobenzyl bromide. The choice of catalyst for this reaction is critical in determining the yield, purity, and overall efficiency of the synthesis. This guide provides an objective comparison of different catalytic systems based on available experimental data from analogous reactions, offering insights to inform your synthetic strategy.
While direct comparative studies for the synthesis of this specific molecule are limited, a wealth of information exists for the O-alkylation of structurally similar phenols, particularly vanillin and its isomers. This guide leverages these analogous reactions to provide a comparative framework for catalyst efficacy. The primary catalytic strategies explored are conventional base-catalyzed reactions and phase-transfer catalysis.
Comparative Efficacy of Catalytic Systems
The following table summarizes the performance of different catalysts in the O-alkylation of isovanillin or its derivatives with alkyl halides, providing a proxy for their potential efficacy in the synthesis of this compound.
| Catalyst/Base System | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 3-Hydroxy-4-methoxybenzaldehyde | 1-(Bromomethyl)-4-nitrobenzene | Acetonitrile | Reflux | 24 | 78 | [1] |
| Tetrabutylammonium Bromide (TBAB) / NaOH | Vanillin | Benzyl Chloride | Toluene/Water | 90 | 1 | 100 (Conversion) | [2][3] |
| DBU | 3,4-Dihydroxy-5-iodobenzaldehyde | Ethyl Iodide | DMF | Room Temp | >1 | 80 | [4] |
| Potassium Carbonate | 3-Hydroxy-4-nitrobenzaldehyde | Iodomethane | DMF | Room Temp | 5 | 96 | [5] |
Note: The data presented is for analogous O-alkylation reactions and serves as a predictive guide. Actual performance in the synthesis of this compound may vary.
Experimental Protocols
Below are generalized experimental protocols derived from the synthesis of similar compounds. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Conventional Base-Catalyzed Synthesis [1]
-
Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and an equimolar amount of a base such as pyridine in anhydrous acetonitrile.
-
To this solution, add an equimolar amount of 1-(bromomethyl)-4-nitrobenzene dropwise over 30 minutes.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling, remove the solvent under reduced pressure.
-
Pour the resulting mixture into ice water to precipitate the product.
-
Isolate the precipitate by filtration and recrystallize from a suitable solvent like acetonitrile to obtain the pure product.
Protocol 2: Phase-Transfer Catalyzed Synthesis [2][6]
-
Prepare a biphasic system of an aqueous solution of a base (e.g., sodium hydroxide) and an organic solvent (e.g., toluene).
-
Add isovanillin and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Add 4-nitrobenzyl bromide to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
- 1. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: kinetics of selective O-alkylation of vanillin with benzyl chloride - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a compound requiring careful handling due to its chemical properties. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes[1][2]. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact[1][3][4].
Waste Characterization and Segregation
Based on its chemical structure, which includes nitro and ether functional groups, this compound should be treated as hazardous waste. It is imperative to prevent mixing this chemical with other waste streams to avoid potentially dangerous reactions[5].
Key Incompatibilities to Avoid:
-
Strong oxidizing agents
-
Strong reducing agents
-
Acids and bases[5]
Quantitative Disposal and Storage Limits
For the temporary storage of hazardous waste in the laboratory, adhere to the following quantitative limits typically established by institutional Environmental Health and Safety (EHS) departments.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons in a Satellite Accumulation Area | [6] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [6] |
| Storage Duration in Satellite Accumulation Area | Up to 12 months (provided accumulation limits are not exceeded) | [6] |
| Ether Container Disposal (Opened) | Within 6 months of opening | [7] |
| Ether Container Disposal (Unopened) | Within one year of receipt | [7] |
Experimental Protocol for Disposal Preparation
The following step-by-step procedure outlines the process for preparing this compound and its empty containers for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant waste container with a secure lid
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite or sand) for spill control[2]
Procedure:
-
Container Labeling: Before transferring any waste, clearly label a designated, clean, and compatible waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the date accumulation begins.
-
Waste Transfer:
-
For solid waste, carefully transfer the chemical into the labeled hazardous waste container, minimizing dust generation[1].
-
For solutions containing the chemical, pour the waste carefully into the designated liquid hazardous waste container.
-
-
Secure Storage: Keep the hazardous waste container securely closed at all times, except when adding waste[3][6][7]. Store the container in a designated Satellite Accumulation Area, which must be at or near the point of generation[5][6].
-
Disposal of Empty Containers:
-
A container that held this compound must be managed as hazardous waste.
-
If the chemical is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].
-
After appropriate rinsing, deface all labels on the empty container before disposing of it as regular trash[7].
-
-
Arrange for Pickup: Once the waste container is full or nearing its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[6][7]. Do not dispose of this chemical down the drain or in regular trash[7][8].
Special Precautions for Ether and Nitro Compounds
The presence of an ether linkage in this compound necessitates precautions against the formation of explosive peroxides[3][7][9][10][11].
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light[3][7]. It is crucial to date containers upon receipt and upon opening[3][7][12].
-
Testing: Periodically test for the presence of peroxides, especially for older containers[3]. If peroxides are detected or suspected, do not handle the container and contact your EHS department immediately[3].
For nitro-containing compounds, specific disposal methods like dilution and neutralization or chemical destruction may be required for large quantities[13]. However, for laboratory-scale waste, collection by a licensed hazardous waste disposal company is the standard and recommended procedure[2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bio.vu.nl [bio.vu.nl]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. essr.umd.edu [essr.umd.edu]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar aromatic aldehydes, such as 3-Methoxy-4-nitrobenzaldehyde and Benzaldehyde, to ensure a high degree of caution is exercised.
I. Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure to chemicals. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] | Protects against splashes and flying particles that can cause serious eye irritation or injury.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn to protect the skin.[4][5] | Prevents skin contact which may cause irritation.[2][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be required.[4][5] | Minimizes the inhalation of vapors or dust which may cause respiratory tract irritation.[2][7] |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
II. Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling and use of this compound.
A. Preparation and Handling:
-
Review Safety Data: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Engineering Controls: All handling, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling: Avoid direct contact with the chemical.[2] Do not eat, drink, or smoke in the handling area.[2][4] Keep the container tightly sealed when not in use.[2][8]
B. Emergency Procedures:
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation persists, seek medical advice.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Continue rinsing.[4][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[8] |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] For larger spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.[4] |
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), must be collected separately from other waste streams.[6]
-
Waste Containers:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store hazardous waste in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Follow your institution's established procedures for hazardous waste pickup and disposal through the Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[7]
IV. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. uah.edu [uah.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bio.vu.nl [bio.vu.nl]
- 4. technopharmchem.com [technopharmchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. 3-METHOXY-4-(P-NITROBENZYLOXY)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 10. chemos.de [chemos.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
